Adenosine dialdehyde
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMNSCQOSGKTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955784 | |
| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34240-05-6, 39798-19-1 | |
| Record name | Periodate-oxidized adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine dialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Adenosine Dialdehyde: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Adenosine dialdehyde, also known as AdOx, is a synthetic purine nucleoside analogue derived from the oxidation of adenosine. It is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation pathways.[1][2][3] By inhibiting this enzyme, this compound leads to the intracellular accumulation of S-adenosylhomocysteine, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[4][5] This disruption of methylation processes has profound effects on various cellular functions, including gene expression, signal transduction, and protein function, making this compound a valuable tool in biomedical research and a potential therapeutic agent.[6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and applications of this compound, along with detailed experimental protocols and quantitative data.
Chemical Structure and Properties
This compound is formed by the periodate oxidation of the ribose moiety of adenosine, which cleaves the C2'-C3' bond to form two aldehyde groups.[3][8]
-
IUPAC Name: 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde
-
Molecular Formula: C₁₀H₁₁N₅O₄
-
Molecular Weight: 265.2 g/mol
-
CAS Number: 34240-05-6
-
SMILES: O=C([H])C(N1C=NC2=C1N=CN=C2N)OC(C([H])=O)CO
Synthesis of this compound
This compound is synthesized by the periodate oxidation of adenosine. The cis-diol group of the ribose ring is specifically oxidized to a dialdehyde.[8][9]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from adenosine using sodium periodate.
Materials:
-
Adenosine
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Distilled water
-
Dowex 1-X8 resin (formate form)
-
Lyophilizer
Procedure:
-
Dissolve adenosine in distilled water to a final concentration of 10 mM.
-
Cool the adenosine solution in an ice bath.
-
Slowly add an equimolar amount of sodium periodate solution (e.g., 10 mM) to the adenosine solution with constant stirring.
-
Continue the reaction on ice in the dark for 1 hour.
-
To quench the reaction, add a small excess of ethylene glycol and stir for an additional 30 minutes at room temperature.
-
To remove excess periodate and iodate salts, pass the reaction mixture through a column of Dowex 1-X8 resin (formate form).
-
Collect the eluate containing this compound.
-
Lyophilize the eluate to obtain this compound as a white powder.
-
The product can be further purified by recrystallization or chromatography if necessary.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1][5] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[10] Inhibition of SAH hydrolase by this compound leads to the accumulation of intracellular SAH.[4] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of various biomolecules, including DNA, RNA, histones, and other proteins.[5][6] The inhibition of these methylation reactions underlies the diverse biological effects of this compound.
Signaling Pathway
This compound has been shown to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway.[11] The accumulation of SAH inhibits isoprenylcysteine carboxyl methyltransferase (ICMT), which is crucial for the post-translational modification and activation of Ras.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A "cleanup procedure" involving periodate oxidation in the enzymatic synthesis of chemically pure alpha-32P and alpha-33P labelled deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Adenosine Dialdehyde: A Technical Guide to its Mechanism of Action as a Covalent Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine dialdehyde (AdOx) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation pathways. Contrary to interpretations of its name, AdOx does not function as a general protein crosslinker. Instead, its inhibitory mechanism involves a specific covalent modification within the active site of SAH hydrolase. The dialdehydic nature of AdOx allows for the formation of a Schiff base with lysine residues, leading to the irreversible inactivation of the enzyme. This inhibition results in the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, AdOx indirectly modulates a wide array of cellular processes reliant on methylation, including gene expression and signal transduction, making it a valuable tool in biomedical research and a potential therapeutic agent. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action: Covalent Inhibition of SAH Hydrolase
The primary molecular target of this compound is S-adenosylhomocysteine (SAH) hydrolase (SAHH). SAHH is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of SAH to adenosine and homocysteine. This reaction is crucial for preventing the accumulation of SAH, which is a product inhibitor of virtually all SAM-dependent methyltransferases.
The inhibitory action of this compound stems from its two aldehyde groups, which are highly reactive towards primary amines, such as the ε-amino group of lysine residues. The mechanism proceeds as follows:
-
Binding to the Active Site: this compound, as an adenosine analog, binds to the active site of SAH hydrolase.
-
Schiff Base Formation: One or both of the aldehyde groups on AdOx react with the ε-amino group of a critical lysine residue within the enzyme's active site. This condensation reaction forms a Schiff base, a covalent C=N double bond.
-
Irreversible Inhibition: The formation of this stable covalent adduct effectively "crosslinks" the inhibitor to the enzyme, leading to a time-dependent and irreversible inactivation of SAH hydrolase. Recovery of enzyme activity is not possible through simple dialysis.
This covalent modification blocks the catalytic activity of SAHH, leading to the intracellular accumulation of its substrate, SAH.
Downstream Effects: Inhibition of Methyltransferases
The accumulation of SAH acts as a powerful product feedback inhibitor of SAM-dependent methyltransferases. These enzymes are responsible for the methylation of a wide range of biological macromolecules, including DNA, RNA, proteins (such as histones), and small molecules. By inhibiting SAH hydrolase, this compound indirectly leads to a global hypomethylation state within the cell, impacting numerous cellular functions.
dot
Caption: Mechanism of this compound Action.
Quantitative Data
The potency of this compound as an inhibitor of SAH hydrolase and its effects on various cell lines have been quantified in numerous studies.
| Parameter | Value | Target/System | Reference |
| Inhibition Constant (Ki) | 3.3 nM | S-Adenosylhomocysteine hydrolase (SAHH) | [1] |
| IC50 | 1.5 µM | Murine Neuroblastoma (MNB) cell replication | [1] |
| Effective Concentration | 0.01 - 100 µM | Decreased cell proliferation and migration in MDA-MB-231 and MCF-7 breast cancer cells | |
| Effective Concentration | 0.01 - 100 µM | Decreased cell proliferation and migration in H292 lung cancer cells | |
| Effective Concentration | 100 - 500 µM | No significant impact on cell proliferation in A549 lung cancer cells |
Impact on Cellular Signaling Pathways
The global inhibition of methylation induced by this compound has profound effects on various signaling pathways critical for cell growth, proliferation, and survival.
Inhibition of the Ras/Raf/MEK/ERK Pathway
This compound has been shown to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway. The accumulation of SAH leads to the inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme essential for the post-translational modification and activation of Ras proteins.
dot
References
Adenosine Dialdehyde: A Technical Guide to Its Discovery, Synthesis, and Application in Methylation Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine dialdehyde (AdOx), a synthetic nucleoside analog, has emerged as a pivotal tool in cellular biology and drug discovery. Its significance lies in its potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation pathways. By disrupting this enzyme, this compound leads to the accumulation of SAH, which in turn acts as a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This cascade of events provides a powerful mechanism to probe the roles of methylation in a wide array of biological processes, including gene expression, signal transduction, and viral replication. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental workflows.
Discovery and Chemical Properties
This compound was first identified during investigations into a series of nucleoside dialdehydes as potential enzyme inhibitors.[1] It is synthesized through the periodate-mediated oxidation of adenosine.[1] This process cleaves the C2'-C3' bond of the ribose moiety, resulting in the formation of two aldehyde functional groups.[1] This structural modification is key to its biological activity.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde |
| Alternate Names | AdOx, Periodate-oxidized adenosine |
| CAS Number | 34240-05-6 |
| Molecular Formula | C₁₀H₁₁N₅O₄ |
| Molecular Weight | 265.23 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥93% |
| Solubility | Soluble in DMSO (10 mg/mL) and 0.2 M HCl (50 mg/mL) |
Mechanism of Action: Inhibition of the Methylation Cycle
This compound's primary mechanism of action is the potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1] SAH hydrolase is a key enzyme that catalyzes the hydrolysis of SAH to adenosine and homocysteine, a critical step in the methionine cycle. By inhibiting this enzyme, this compound causes the intracellular accumulation of SAH.[1] SAH is a product inhibitor of virtually all S-adenosylmethionine (SAM)-dependent methyltransferases. This leads to a global reduction in the methylation of various biomolecules, including DNA, RNA, histones, and other proteins, thereby impacting a multitude of cellular functions.
Synthesis of this compound
The synthesis of this compound is achieved through the oxidative cleavage of the ribose ring of adenosine using sodium periodate.
Experimental Protocol: Synthesis via Periodate Oxidation
Materials:
-
Adenosine
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Distilled water
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
Light-protected reaction vessel
-
Stirring apparatus
-
Ice bath
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution: Dissolve adenosine in distilled water within a light-protected reaction vessel. The concentration will depend on the scale of the reaction.
-
Cooling: Cool the adenosine solution in an ice bath with continuous stirring.
-
Oxidation: Slowly add a molar excess of a freshly prepared aqueous solution of sodium periodate to the cooled adenosine solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the excess periodate by the dropwise addition of ethylene glycol. Stir for an additional 30 minutes at room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product will contain this compound and inorganic salts.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient of methanol in dichloromethane is commonly used as the eluent.
-
Characterization: Collect the fractions containing the purified this compound, combine them, and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[2]
Biological Applications and Quantitative Data
This compound exhibits potent anticancer and antiviral activities, which are attributed to its ability to inhibit cellular methylation.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Target/Cell Line | Reference(s) |
| Ki (SAH Hydrolase) | 3.3 nM | - | [3] |
| IC₅₀ (SAH Hydrolase) | 40 nM | - | [4] |
| IC₅₀ (Cell Growth) | 1.5 µM | Murine Neuroblastoma (C1300) | [3] |
| Antiviral Activity | >90% inhibition at 0.5 µM | Vaccinia Virus in L929 cells |
Table 3: In Vivo Antitumor Activity of this compound in Murine Neuroblastoma Model
| Dosage and Administration | Outcome | Reference(s) |
| 1.5-2.5 mg/kg/day (7-day infusion) | Increased mean lifespan from 20.9 to 35.3 days | [3] |
| 1.5-2.5 mg/kg/day (two 7-day infusions) | Increased mean lifespan by 80% (21.3 to 38.4 days) | [3] |
| 2-3 mg/kg/day (7-day infusion) | Significant tumor growth suppression with low systemic toxicity | [3] |
Key Experimental Protocols in this compound Research
SAH Hydrolase Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of SAH hydrolase by quantifying the production of homocysteine.
Materials:
-
Purified SAH hydrolase
-
S-adenosylhomocysteine (SAH)
-
This compound
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Ellman's reagent (DTNB)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and DTNB.
-
Add the SAH hydrolase enzyme to the mixture.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiate the reaction by adding the substrate, SAH.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the colored product resulting from the reaction of homocysteine with DTNB.
-
Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values for this compound.[1]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
Western Blot Analysis for Methylation Status
This technique is used to assess changes in the methylation of specific proteins following treatment with this compound.
Materials:
-
Adherent or suspension cells
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for methylated proteins and total protein controls
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Quantify band intensities and normalize to a loading control.
Conclusion
This compound is a powerful and widely used pharmacological tool for investigating the role of methylation in cellular processes. Its well-defined synthesis and potent, specific mechanism of action make it an invaluable reagent for researchers in cell biology, oncology, and virology. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. Further exploration of its therapeutic potential, particularly in combination with other anticancer or antiviral agents, is a promising avenue for future drug development.
References
Adenosine dialdehyde stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Adenosine (B11128) Dialdehyde (B1249045)
For researchers, scientists, and drug development professionals, understanding the stability and proper storage of adenosine dialdehyde (AdOx) is critical for ensuring experimental reproducibility and the integrity of results. AdOx is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation pathways. Its stability directly impacts its efficacy in in vitro and in vivo studies. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for its handling and use.
Chemical Properties and Mechanism of Action
This compound is a purine (B94841) nucleoside analogue synthesized through the periodate (B1199274) oxidation of adenosine. This process cleaves the C2'-C3' bond of the ribose moiety, forming two reactive aldehyde groups. This structural modification is key to its biological activity.
The primary mechanism of action of this compound is the irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. By inhibiting SAH hydrolase, AdOx leads to the accumulation of intracellular SAH, which in turn acts as a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This indirect inhibition of methyltransferases affects a wide range of cellular processes that are regulated by methylation, including gene expression and protein function.
Stability Profile
While detailed kinetic studies on the degradation of this compound under a wide range of pH and temperature conditions are not extensively published, its dialdehyde structure suggests potential susceptibility to hydrolysis and other degradation pathways. The aldehyde functional groups are reactive and can participate in various chemical transformations that may lead to a loss of biological activity.
It is known that moisture can be detrimental to the stability of this compound, particularly in solution. For instance, moisture-absorbing DMSO can reduce its solubility.[2]
Storage Conditions
Proper storage is paramount to maintaining the stability and activity of this compound. Recommendations for both solid and solution forms are summarized below.
Quantitative Data on Storage
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from moisture. |
| ≥ 2 years[3] | |||
| 3 years[2] | |||
| In DMSO | -80°C | 1 year[2] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] Use fresh, anhydrous DMSO.[2] |
| 6 months[5] | |||
| -20°C | 1 month[2][5] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, typically in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions, such as in a laminar flow hood, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution to ensure the powder is completely dissolved.[4] If precipitation is observed, gentle warming can also aid in dissolution.[4]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to minimize freeze-thaw cycles.[4]
-
Store the aliquots at -80°C for long-term storage.[4]
General Protocol for Treating Cultured Cells
This protocol provides a general guideline for the application of this compound to cultured cells.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 4.1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
On the day of treatment, pre-warm the complete culture medium to 37°C.[4]
-
Prepare the desired final concentrations of this compound by performing a serial dilution of the DMSO stock solution into the pre-warmed culture medium. To avoid precipitation, add the DMSO stock to the medium dropwise while gently mixing.[4]
-
Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1% to 0.5%) to minimize solvent toxicity.[4]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental time period.
-
Following incubation, harvest the cells for downstream analysis (e.g., RNA/protein extraction, cell viability assays).[6]
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound (AdOx).
Experimental Workflow for Cell Treatment
Caption: General workflow for treating cultured cells with AdOx.
References
Physical and chemical properties of adenosine dialdehyde
An In-depth Technical Guide on the Core Physical and Chemical Properties of Adenosine Dialdehyde
Abstract
This compound (AdOx), a periodate-oxidized derivative of adenosine, serves as a potent pharmacological tool for researchers, scientists, and drug development professionals.[1] Its principal mechanism of action is the irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions.[1][2][3] This inhibition causes the intracellular buildup of SAH, a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1][4][5] Consequently, AdOx indirectly modulates a vast array of cellular processes governed by methylation, including gene expression, signal transduction, and metabolism.[1] This guide provides a comprehensive overview of the core properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related experimental workflows.
Chemical and Physical Properties
This compound is a purine nucleoside analogue derived from the periodate oxidation of adenosine.[1][3][6] This structural modification, which cleaves the C2'-C3' bond of the ribose ring to form two aldehyde groups, is crucial to its biological activity.[1][3] It typically presents as a white to off-white crystalline solid.[2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | [3] |
| Alternate Names | AdOx, Periodate-oxidized adenosine | [1] |
| CAS Number | 34240-05-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁N₅O₄ | [1][2][3][4] |
| Molecular Weight | 265.23 g/mol | [1][3][4][6] |
| Appearance | White to off-white crystalline solid | [2][6] |
| Purity | ≥90-98% | [1][2][7] |
| UV Maximum (λmax) | 259 nm | [2] |
| SMILES | O=CC(OC(C=O)CO)N1C=NC2=C(N)N=CN=C12 | [6] |
Table 2: Solubility and Storage of this compound
| Property | Value | Reference(s) |
| Solubility | ||
| DMSO | ≥10-100 mg/mL (multiple values reported) | [2][3][4][6] |
| DMF | 10 mg/mL | [2] |
| PBS (pH 7.2) | 0.1 mg/mL | [2] |
| Water | Insoluble | [3][4] |
| Ethanol | Insoluble | [4] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [6] |
Mechanism of Action and Signaling Pathways
The primary biological function of AdOx stems from its ability to disrupt the cellular methylation cycle. This indirect inhibition affects a multitude of downstream processes and signaling cascades.
Core Mechanism: Inhibition of Methylation
AdOx is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH), with reported IC₅₀ and Kᵢ values in the nanomolar range.[2][4][5][6] SAHH is the enzyme responsible for the hydrolysis of SAH into adenosine and homocysteine.[1][5] By blocking SAHH, AdOx causes SAH to accumulate within the cell.[1][4][5] This accumulated SAH then acts as a potent product inhibitor of SAM-dependent methyltransferases, which are essential for the methylation of biomolecules like DNA, RNA, histones, and other proteins.[1][5]
Downstream Signaling Pathways
The global hypomethylation induced by AdOx affects several key signaling pathways implicated in cancer and other diseases.
-
NF-κB and p53 Pathways : AdOx treatment has been shown to inhibit the Tax-activated NF-κB pathway.[4] This occurs through the degradation of the IκB kinase (IKK) complex and the stabilization of the NF-κB inhibitor, IκBα.[4] The inhibition of NF-κB can lead to the reactivation of the tumor suppressor p53 and the induction of its target genes, ultimately promoting apoptosis.[4][8]
-
Autophagy Regulation : In breast and lung cancer cell lines, AdOx treatment has been found to inhibit autophagy.[9] This is evidenced by a decrease in the expression of ATG7, a reduction in the LC3-II to LC3-I ratio, and an accumulation of p62, indicating a blockage in the autophagic flux.[9]
Experimental Protocols
The following section details methodologies for key experiments involving this compound.
Synthesis of this compound
This protocol describes the synthesis of AdOx from adenosine via periodate oxidation.[1]
-
Materials :
-
Adenosine
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Distilled water
-
Light-protected reaction vessel
-
Stirring apparatus and ice bath
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
-
-
Procedure :
-
Dissolve adenosine in distilled water within a light-protected reaction vessel.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a molar excess of sodium periodate solution to the adenosine solution.
-
Monitor the reaction's progress using TLC. The reaction is typically complete within a few hours.
-
Quench the excess periodate by adding a few drops of ethylene glycol.
-
Purify the resulting this compound from the reaction mixture using an appropriate method like column chromatography.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of AdOx on cultured cells.[1][8]
-
Materials :
-
Cultured cells (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
This compound (AdOx) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of AdOx in the complete culture medium. Treat the cells with these various concentrations and a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blotting for Protein Analysis
This protocol allows for the analysis of specific protein levels affected by AdOx treatment.[1][8]
-
Materials :
-
AdOx-treated and control cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure :
-
Cell Lysis : After treating cells with AdOx for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Conclusion
This compound is an invaluable research tool for investigating the role of methylation in diverse biological processes.[1] Its potent and well-characterized inhibition of SAH hydrolase provides a reliable method to manipulate cellular methylation levels and study the downstream consequences.[1][5] The initial characterization of AdOx has highlighted its significant potential as an anticancer and antiviral agent, making it a subject of continued interest in drug development and molecular biology research.[1][6] The protocols and data presented in this guide offer a foundational resource for scientists employing AdOx in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (34240-05-6) for sale [vulcanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (ADOX) | 34240-05-6 | MOLNOVA [molnova.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine Dialdehyde: A Technical Guide on its In Vivo and In Vitro Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, has emerged as a potent pharmacological tool and a lead compound in drug discovery. Its primary mechanism of action involves the potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions.[1] This inhibition leads to the intracellular accumulation of SAH, a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] Consequently, AdOx indirectly modulates a wide array of cellular processes governed by methylation, including gene expression, signal transduction, and metabolism.[1] This technical guide provides an in-depth overview of the in vivo and in vitro properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Chemical Properties and Mechanism of Action
This compound is synthesized through the periodate oxidation of adenosine, which cleaves the C2'-C3' bond of the ribose moiety to form two aldehyde groups.[1]
Chemical Structure:
-
Chemical Name: 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde[1]
-
Alternate Names: AdOx, Periodate-oxidized adenosine[1]
-
CAS Number: 34240-05-6[1]
-
Molecular Formula: C₁₀H₁₁N₅O₄[1]
-
Molecular Weight: 265.23 g/mol [1]
The primary molecular target of AdOx is S-adenosylhomocysteine (SAH) hydrolase.[1] AdOx acts as a potent, irreversible inhibitor of this enzyme.[1][2] The inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.[1] Elevated levels of SAH, in turn, competitively inhibit various S-adenosylmethionine (SAM)-dependent methyltransferases.[1][3] This indirect inhibition of methylation is the cornerstone of AdOx's broad biological activities.[1]
Figure 1: Mechanism of this compound (AdOx) action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Organism/Cell Line | Inhibitory Concentration | Reference |
| S-Adenosylhomocysteine Hydrolase | Enzyme Assay | Bovine Liver | Ki = 2.39 nM | [4] |
| S-Adenosylhomocysteine Hydrolase | Enzyme Assay | Not Specified | Ki = 3.3 nM | [5] |
| S-Adenosylhomocysteine Hydrolase | Enzyme Assay | Not Specified | IC50 = 40 nM | [2][3] |
| Murine Neuroblastoma (MNB) Cells | Cell Replication | MNB Cells | IC50 = 1.5 µM | [5] |
| Vaccinia Virus | Plaque Formation | L929 Cells | >90% inhibition at 0.5 µM | [6] |
| HTLV-1 Transformed Lymphocytes | Cell Viability | Human Lymphocytes | Induces G2/M arrest and cell death | [3] |
| Breast Cancer (MDA-MB-231, MCF-7) | Proliferation | Human | Significant inhibition at 10 µM and 100 µM | [7] |
| Lung Cancer (H292) | Proliferation | Human | Significant inhibition at 10 µM and 100 µM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| A/J Mice | Murine Neuroblastoma | 1.5-2.5 mg/kg/day, 7-day s.c. infusion | Increased mean life span from 20.9 to 35.3 days | [5][8] |
| A/J Mice | Murine Neuroblastoma | 1.5-2.5 mg/kg/day, two 7-day s.c. infusions with a 7-day interval | Increased mean life span by 80% (21.3 to 38.4 days) | [5][8] |
| A/J Mice | Murine Neuroblastoma | 2-3 mg/kg/day, 7-day s.c. infusion | No hematopoietic toxicity observed | [5][8] |
Key Signaling Pathways Modulated by this compound
AdOx-mediated inhibition of methylation affects multiple signaling pathways crucial for cell growth, survival, and proliferation.
Inhibition of the NF-κB Pathway
In HTLV-1-transformed lymphocytes, AdOx treatment has been shown to inhibit the Tax-activated NF-κB pathway.[3] This occurs through the degradation of the IκB kinase (IKK) complex and stabilization of the NF-κB inhibitor, IκBα.[3] The inhibition of NF-κB signaling can lead to the reactivation of p53 and the induction of apoptosis.[3]
Figure 2: AdOx inhibits the NF-κB signaling pathway.
Downregulation of Autophagy
Recent studies have demonstrated that AdOx can reduce the proliferation and migration of breast and lung cancer cells by downregulating autophagy.[7][9] This is evidenced by a decrease in the expression of ATG7, a reduced LC3-II/LC3-I ratio, and an increase in p62 levels.[7][9]
Figure 3: AdOx downregulates autophagy in cancer cells.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of AdOx on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7, H292)[7]
-
Complete culture medium
-
This compound (AdOx)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[10]
-
AdOx Treatment: Prepare serial dilutions of AdOx in culture medium. Remove the existing medium and add 100 µL of the AdOx-containing medium to the wells. Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to AdOx treatment.[10]
Materials:
-
AdOx-treated and control cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against ATG7, LC3, p62, IκBα)[7]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse AdOx-treated and control cells in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[1]
In Vivo Tumor Growth Inhibition Study
This protocol describes the use of AdOx to inhibit tumor growth in a murine neuroblastoma model.[8][11]
Materials:
-
A/J mice
-
C1300 murine neuroblastoma cells
-
This compound (AdOx)
-
Vehicle (e.g., sterile PBS with a low percentage of DMSO)
-
Osmotic minipumps
-
Calipers
-
Surgical instruments
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ C1300 cells into the flank of A/J mice.[11]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their volume every 2-3 days using calipers.[11]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Osmotic Minipump Implantation: Surgically implant osmotic minipumps filled with either AdOx solution (e.g., to deliver 1.5-2.5 mg/kg/day) or vehicle control subcutaneously.[8]
-
Data Collection: Continue to monitor tumor volume and the general health of the mice throughout the study.[11]
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis.[11]
Figure 4: Workflow for in vivo evaluation of AdOx on tumor growth.
Conclusion
This compound is a valuable research tool for investigating the role of methylation in a multitude of biological processes. Its potent inhibitory effect on SAH hydrolase provides a means to manipulate cellular methylation levels and study the downstream consequences. The data and protocols presented in this guide highlight its significant potential as an anticancer and antiviral agent, warranting further investigation and development for therapeutic applications. Researchers utilizing AdOx should carefully consider the appropriate concentrations and treatment durations for their specific experimental systems to achieve optimal results while minimizing potential cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Adenosine Dialdehyde Derivatives and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine dialdehyde (AdOx) and its derivatives represent a significant class of molecules with potent biological activities, primarily stemming from their ability to inhibit S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, these compounds serve as powerful tools to study the role of methylation in a wide array of cellular processes and as lead compounds in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and diverse functions of this compound derivatives, with a focus on their applications in cancer and virology research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of these compounds.
Introduction
Methylation is a fundamental post-translational modification that plays a critical role in the regulation of numerous biological processes, including gene expression, signal transduction, and metabolism. S-adenosylmethionine (SAM) serves as the primary methyl group donor for these reactions, which are catalyzed by a large family of methyltransferases. The by-product of these reactions, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases and must be efficiently removed to maintain cellular methylation capacity. SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine, thereby playing a pivotal role in regulating the cellular methylation potential.
This compound (AdOx), a periodate-oxidized derivative of adenosine, is a potent, irreversible inhibitor of SAH hydrolase.[1] By blocking the activity of this enzyme, AdOx leads to the intracellular accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases.[1] This indirect inhibition of methylation is the primary mechanism underlying the diverse biological effects of AdOx and its derivatives, which include anti-proliferative, pro-apoptotic, and antiviral activities.
Synthesis and Characterization of this compound
The most common method for the synthesis of this compound is the periodate oxidation of adenosine. This reaction cleaves the C2'-C3' bond of the ribose moiety, forming two aldehyde groups.[1]
Detailed Synthesis Protocol
Materials:
-
Adenosine
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Distilled water
-
Light-protected reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing solvent)
-
Purification system (e.g., column chromatography with silica gel)
Procedure:
-
Dissolve adenosine in distilled water within a light-protected reaction vessel.
-
Cool the solution in an ice bath to 0-4°C.
-
Slowly add a molar excess of sodium periodate solution to the adenosine solution while maintaining the temperature and stirring.
-
Monitor the progress of the reaction using TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the excess periodate by adding a few drops of ethylene glycol.
-
The crude reaction mixture containing this compound can then be purified.
Purification and Characterization
Purification of the synthesized this compound is typically achieved using column chromatography on silica gel. The identity and purity of the final product should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the dialdehyde.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
A general workflow for the synthesis is depicted below:
References
Adenosine Dialdehyde (AdOx): A Technical Guide to its Biological Effects on Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine dialdehyde (AdOx), a purine nucleoside analogue formed from the periodate oxidation of adenosine, is a potent pharmacological tool used extensively in cellular research.[1] It functions as a powerful, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH).[2][3] This enzyme plays a critical role in regulating cellular methylation, a fundamental process involved in the modification of DNA, RNA, proteins, and lipids.[1][4][5] By inhibiting SAHH, AdOx leads to the intracellular accumulation of SAH, which acts as a feedback inhibitor for a wide range of S-adenosylmethionine (SAM)-dependent methyltransferases.[1][2][6] This disruption of methylation pathways makes AdOx a valuable agent for investigating the roles of methylation in cellular processes and a compound of interest for its anti-tumor and antiviral properties.[4][7] This guide provides an in-depth overview of the mechanism of action, biological effects, and key experimental protocols related to the use of this compound in a cellular context.
Mechanism of Action
The primary mechanism of AdOx is the indirect inhibition of cellular methyltransferases.[2] It irreversibly inhibits S-adenosylhomocysteine hydrolase (SAHH), the enzyme responsible for the hydrolysis of S-adenosylhomocysteine (SAH) into adenosine and homocysteine.[3][8] This inhibition causes the intracellular concentration of SAH to rise.[9][5][10] SAH is a natural product inhibitor of SAM-dependent methyltransferases; its accumulation competitively blocks these enzymes from transferring methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to their respective substrates.[1][6][11] This global hypomethylation affects numerous downstream cellular functions, including gene expression, signal transduction, and protein function.[5]
Quantitative Data Summary
The potency of AdOx is characterized by its inhibition constant (Ki) for SAHH and its half-maximal inhibitory concentration (IC50) against various cellular processes. Its efficacy is highly dependent on the cell line, concentration, and duration of exposure.
Table 1: Inhibitor Potency of this compound
| Target | Parameter | Value | Reference |
| S-Adenosylhomocysteine hydrolase (SAHH) | Ki | 3.3 nM | [1][7] |
| S-adenosylmethionine-dependent methyltransferases | IC50 | 40 nM | [3][6] |
Table 2: Effective Concentrations of AdOx in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| MDA-MB-231 | Breast Cancer | 0.01µM - 100µM | 48 - 72 hours | Decreased cell proliferation and migration | [1][12] |
| MCF-7 | Breast Cancer | 0.01µM - 100µM | 48 - 72 hours | Decreased cell proliferation and migration | [1][12] |
| H292 | Lung Cancer | 0.01µM - 100µM | 24 - 72 hours | Decreased cell proliferation and migration | [1][12] |
| A549 | Lung Cancer | 100µM - 500µM | 72 hours | No significant impact on cell proliferation; decreased migration | [1][12] |
| C-1300 | Murine Neuroblastoma | 1.5µM (IC50) | 72 hours | Inhibition of cell growth | [1][13] |
| HeLa | Cervical Cancer | 100µM - 500µM | 24 hours | Dose-dependent apoptosis and G2/M cell cycle arrest | [1] |
| U87 | Glioblastoma | Not Specified | Not Specified | Decreased cell invasion | [1][10] |
Biological Effects and Signaling Pathways
AdOx exerts pleiotropic effects on cells, primarily through the disruption of methylation-dependent signaling pathways.
Inhibition of Cell Proliferation, Migration, and Invasion
AdOx has been demonstrated to reduce the proliferation and migration of various cancer cells, including breast and lung cancer lines.[12] This effect is often linked to the downregulation of critical cellular processes like autophagy. Furthermore, AdOx can suppress cancer cell invasion by inhibiting signaling pathways that control the expression of matrix metalloproteinases (MMPs), enzymes essential for breaking down the extracellular matrix.[10]
Induction of Apoptosis and Cell Cycle Arrest
AdOx treatment can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase, in a dose-dependent manner in several cancer cell lines.[1][14] The apoptotic response can be mediated by various pathways, including the activation of the tumor suppressor p53.[1]
Key Signaling Pathways Affected by AdOx
AdOx suppresses cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling cascade.[1][10] The accumulation of SAH inhibits isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme required for the post-translational modification and activation of the Ras protein.[1] The inactivation of Ras prevents the downstream phosphorylation cascade involving Raf-1, MEK1/2, and ERK, which in turn reduces the nuclear translocation of c-Fos and c-Jun (components of the AP-1 transcription factor).[10] This ultimately leads to decreased expression of target genes like MMP-9, a key enzyme in cell invasion.[10]
In certain cancer cells, such as colorectal cancer lines, AdOx treatment increases the expression and nuclear translocation of the tumor suppressor protein p53.[1] Activated p53 promotes the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins like Bax, which leads to the subsequent activation of caspases and execution of apoptosis.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cellular effects of AdOx.
General Experimental Workflow
A typical workflow for studying AdOx involves cell culture, treatment with a range of AdOx concentrations, and subsequent analysis using various cellular and molecular assays.
Cell Proliferation and Viability (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
-
Materials :
-
This compound (AdOx)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Protocol :
-
Cell Seeding : Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow attachment.[1]
-
AdOx Treatment : Prepare serial dilutions of AdOx in culture medium (e.g., 0.01µM to 500µM). Replace the old medium with 100 µL of the medium containing AdOx or controls (vehicle and no-treatment).[1]
-
Incubation : Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.[1]
-
Protein Expression Analysis (Western Blotting)
This technique allows for the detection and quantification of specific proteins involved in signaling pathways affected by AdOx.[1]
-
Materials :
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol :
-
Cell Lysis : After AdOx treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[1]
-
Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation : Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection : Wash the membrane, add the ECL substrate, and detect the chemiluminescent signal using an imaging system.[1]
-
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following AdOx treatment.[1]
-
Materials :
-
AdOx-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol :
-
Cell Harvesting : After treatment, collect both adherent and floating cells and centrifuge.[1]
-
Washing : Wash the cells twice with cold PBS.[1]
-
Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining : Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation : Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Adenosine dialdehyde as an inhibitor of S-adenosylhomocysteine hydrolase
An In-depth Technical Guide to Adenosine Dialdehyde as an Inhibitor of S-adenosylhomocysteine Hydrolase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
S-adenosylhomocysteine hydrolase (SAHH or AdoHcyase) is a critical enzyme that regulates cellular methylation processes by catalyzing the reversible hydrolysis of S-adenosylhomocysteine (SAH), a potent feedback inhibitor of methyltransferases. Inhibition of SAHH leads to the accumulation of SAH and subsequent global hypo-methylation, impacting a vast array of cellular functions. This compound (AdOx), a periodate-oxidized derivative of adenosine, is a powerful, well-characterized inhibitor of SAHH. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its application as a research tool in various biological contexts, such as virology, oncology, and immunology.
S-adenosylhomocysteine Hydrolase (SAHH): The Target
SAHH is a highly conserved, NAD+-dependent homotetrameric enzyme that sits at the crossroads of cellular metabolism and epigenetic regulation.[1][2] Its primary function is to hydrolyze SAH into adenosine (Ado) and L-homocysteine (Hcy).[2][3][4] This reaction is unique as the thermodynamic equilibrium in vitro actually favors the synthesis of SAH.[5][6] However, in vivo, the reaction proceeds in the hydrolytic direction due to the rapid removal of the products, adenosine and homocysteine, by subsequent metabolic pathways.[5][6]
S-adenosylmethionine (SAM) is the universal methyl donor for the methylation of nucleic acids, proteins, lipids, and other small molecules.[5] All SAM-dependent methyltransferase reactions produce SAH as a byproduct.[2][5] SAH is a strong competitive inhibitor of these methyltransferases; therefore, its efficient removal by SAHH is essential to prevent product inhibition and maintain cellular methylation capacity.[2][5][7] Consequently, inhibiting SAHH provides a powerful strategy to disrupt methylation-dependent processes.
This compound (AdOx): Mechanism of Inhibition
This compound is a purine nucleoside analogue that acts as a potent, irreversible inhibitor of SAHH.[8][9] Its inhibitory action stems from its structural similarity to adenosine, allowing it to bind to the active site of the enzyme. The dialdehyde moiety is highly reactive and is believed to form a covalent adduct with the enzyme, leading to its inactivation.
The inhibition of SAHH by AdOx has profound downstream consequences:
-
SAH Accumulation: The primary effect is the rapid intracellular accumulation of SAH.[7][10]
-
Inhibition of Methyltransferases: The elevated SAH levels competitively inhibit a wide range of SAM-dependent methyltransferases.[7][11]
-
Global Hypomethylation: This leads to a global decrease in the methylation of critical biomolecules, including DNA, RNA (such as mRNA caps), and proteins (like histones).[10]
This cascade of events underlies the diverse biological activities of AdOx, including its antiviral, anti-tumor, and immunosuppressive properties.[7][10][11] For example, its antiviral action against viruses like vaccinia is attributed to the inhibition of viral mRNA methylation, which is essential for the translation of viral proteins.[10]
Quantitative Inhibition Data
The potency of this compound has been quantified across various systems. The data below is compiled from multiple studies.
| Parameter | Value | Enzyme/Cell Line | Target/Assay | Reference |
| Ki | 3.3 nM | S-Adenosylhomocysteine hydrolase (SAHH) | Enzyme Inhibition | [8] |
| IC50 | 40 nM | S-Adenosylhomocysteine hydrolase (SAHH) | Enzyme Inhibition | [9] |
| IC50 | 3.1 µg/mL | L929 cells | Antiviral activity vs. Vesicular Stomatitis Virus (VSV) | [8] |
| IC50 | 0.41 µg/mL | Vero cells | Antiviral activity vs. Vaccinia Virus | [8] |
| EC50 | 1.5 µM | MNB cells | Inhibition of cell replication | [8] |
| Inhibition | >90% at 0.5 µM | L cells | Inhibition of Vaccinia Virus plaque formation | [10] |
Experimental Protocols
Detailed and reproducible protocols are essential for studying SAHH and its inhibitors.
SAHH Activity Assay: Hydrolytic Direction (Spectrophotometric)
This is the most common method for measuring SAHH activity, based on the quantification of homocysteine production using Ellman's reagent (5,5'-dithiobis-2-nitrobenzoic acid, DTNB).[1][12][13]
-
Principle: SAHH hydrolyzes SAH to adenosine and homocysteine. The free thiol group of the newly formed homocysteine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm. To prevent the reverse reaction, adenosine deaminase is added to convert adenosine to inosine.[1][6]
-
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA.[1]
-
SAHH Enzyme: Purified recombinant or from tissue lysate (0.15–0.3 µM final concentration).[1]
-
Adenosine Deaminase (ADA): ~0.8-1.0 units per reaction.[1][6]
-
DTNB Solution: 10 mM stock in assay buffer (250 µM final concentration).[1]
-
Substrate: S-adenosylhomocysteine (SAH), varying concentrations (e.g., 15 µM to 1000 µM) for kinetic studies.[1]
-
Inhibitor: this compound (AdOx) at desired concentrations.
-
-
Protocol:
-
Prepare a reaction master mix in a 96-well plate or cuvette containing assay buffer, SAHH enzyme, ADA, and DTNB.
-
If testing inhibition, pre-incubate the master mix with AdOx for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the SAH substrate.
-
Immediately monitor the increase in absorbance at 412 nm continuously at 37°C using a spectrophotometer.
-
Calculate the rate of homocysteine formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[1]
-
For IC50 determination, plot the initial reaction rates against the logarithm of the AdOx concentration and fit to a dose-response curve.
-
SAHH Activity Assay: Synthetic Direction (HPLC-Based)
This method measures the formation of SAH from adenosine and homocysteine and is particularly useful for studying the reverse reaction.[1][14]
-
Principle: The enzyme is incubated with excess adenosine and homocysteine. The reaction is stopped, and the amount of SAH produced is quantified using reverse-phase high-performance liquid chromatography (HPLC).
-
Reagents:
-
Protocol:
-
Incubate the SAHH enzyme with adenosine and homocysteine in the assay buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 10, 20, 40, 60 min).
-
Stop the reaction by adding the stop solution (e.g., 10 µL of 6 N TFA to a 200 µL reaction).[1]
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection (typically at 254-260 nm) to separate and quantify the SAH peak.
-
Calculate the rate of SAH synthesis based on a standard curve.
-
Cell Viability and Proliferation Assay (WST-1/MTT)
This protocol assesses the cytotoxic or cytostatic effects of AdOx on cultured cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]
-
AdOx Treatment: Replace the medium with fresh medium containing serial dilutions of AdOx (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT after solubilization).
-
Analysis: Normalize the results to the vehicle control and plot cell viability against AdOx concentration to determine the IC50.
-
Conclusion
This compound is an indispensable tool for studying the biological roles of methylation. As a potent and irreversible inhibitor of S-adenosylhomocysteine hydrolase, it provides a reliable method for inducing global hypomethylation in a controlled manner. Its well-documented effects on viral replication, cancer cell proliferation, and immune responses have established it as a cornerstone compound in epigenetics and drug discovery research. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound to investigate the profound impact of methylation on cellular physiology and pathology.
References
- 1. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 5. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Crosslinking Using Adenosine Dialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine dialdehyde, also known as periodate-oxidized adenosine, is a versatile molecule in biochemical research. While it is widely recognized as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase and thus impacts cellular methylation processes, its chemical structure also lends itself to other applications.[1] The presence of two aldehyde groups makes this compound a potential homobifunctional crosslinking agent, capable of covalently linking proteins through their primary amino groups. This application is particularly useful for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and affinity labeling.[2][3][4]
These application notes provide a comprehensive guide to the principles and methodologies for utilizing this compound as a protein crosslinking agent. The protocols provided are based on established principles of aldehyde-based crosslinking and reductive amination and should be used as a starting point for experimental optimization.
Mechanism of Action
The crosslinking of proteins with this compound occurs in a two-step process. The initial reaction involves the formation of a Schiff base between the aldehyde groups of this compound and the primary amino groups of lysine residues on the protein surface. This reaction is reversible. To form a stable, covalent bond, a subsequent reductive amination step is employed, where the Schiff base is reduced to a secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaCNBH₃).[2]
Experimental Protocols
Protocol 1: Preparation of this compound
This compound is typically prepared by the periodate oxidation of adenosine.
Materials:
-
Adenosine
-
Sodium periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Desalting column
Procedure:
-
Dissolve adenosine in PBS, pH 7.2.
-
Add an equimolar amount of sodium periodate.
-
Incubate the reaction in the dark at room temperature for 1 hour.
-
Remove excess sodium periodate and byproducts using a desalting column equilibrated with the desired reaction buffer for crosslinking (e.g., PBS, pH 7.4-8.0).
-
The resulting this compound solution is now ready for use in crosslinking experiments. It is recommended to use the prepared reagent immediately.
Protocol 2: General Protein Crosslinking with this compound
This protocol provides a general workflow for crosslinking two or more proteins in a purified system.
Materials:
-
Purified protein solution(s) in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.5). Note: Avoid amine-containing buffers like Tris, as they will compete for reaction with the aldehyde.
-
Freshly prepared this compound solution.
-
Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
Procedure:
-
Combine the purified proteins to be crosslinked in a microcentrifuge tube. A typical starting protein concentration is 0.5-2.0 mg/mL.
-
Add this compound to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature will depend on the stability of the proteins and the desired extent of crosslinking.
-
To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is quenched.
-
The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
Protocol 3: Stabilization by Reductive Amination
For a stable, irreversible crosslink, the Schiff base formed in Protocol 2 can be reduced.
Materials:
-
Crosslinked protein sample (from Protocol 2, before the quenching step).
-
Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 5 M stock in 1 M NaOH, handle with care in a fume hood).
Procedure:
-
Following the incubation with this compound (Protocol 2, step 3), add NaBH₃CN to the reaction mixture to a final concentration of 50 mM.[2]
-
Allow the reduction reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Quench the reaction as described in Protocol 2, steps 4 and 5.
Data Presentation: Optimization of Crosslinking Conditions
The optimal conditions for crosslinking with this compound will vary depending on the specific proteins and their concentrations. A systematic approach to optimizing these parameters is crucial for achieving reproducible and meaningful results.
| Parameter | Suggested Range | Rationale and Expected Outcome |
| pH | 7.0 - 8.5 | Schiff base formation is favored at neutral to slightly alkaline pH. Lower pH may reduce the reactivity of lysine amines, while very high pH can lead to protein denaturation. |
| This compound Concentration | 0.5 - 20 mM | A higher concentration will increase the likelihood of crosslinking but may also lead to non-specific aggregation. Titration is necessary to find the balance between efficient crosslinking of specific interactors and the formation of high-molecular-weight aggregates. |
| Protein Concentration | 0.1 - 5.0 mg/mL | Higher protein concentrations favor intermolecular crosslinking. Lower concentrations may favor intramolecular crosslinking. The optimal concentration depends on the affinity of the interacting proteins. |
| Incubation Time | 15 min - 4 hours | Shorter incubation times can capture transient interactions, while longer times may be necessary for weaker interactions but increase the risk of sample degradation. |
| Temperature | 4°C, Room Temp. | Lower temperatures can help maintain the stability of sensitive protein complexes, but the reaction rate will be slower. Room temperature can increase the reaction rate but may not be suitable for all proteins. |
Logical Relationships in the Crosslinking Process
The success of a protein crosslinking experiment with this compound is dependent on the careful consideration of several interconnected factors.
References
Application Notes and Protocols for RNA-Protein Crosslinking with Adenosine Dialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate interactions between RNA and proteins is fundamental to deciphering cellular processes and developing novel therapeutics. Chemical crosslinking is a powerful technique to capture these transient interactions. This document provides a detailed protocol for RNA-protein crosslinking utilizing the in situ generation of adenosine dialdehyde on the 3'-end of an RNA molecule. This method offers a site-specific approach to covalently link an RNA molecule to its interacting protein partners.
The core principle of this technique involves two key steps. First, the 3'-terminal ribose of the RNA is subjected to mild oxidation using sodium periodate (NaIO₄), which cleaves the cis-diol bond to create a reactive dialdehyde. Subsequently, these aldehyde groups react with primary amine groups (e.g., from lysine residues) on a nearby protein to form a Schiff base. This covalent linkage can be further stabilized through reductive amination. This method is particularly advantageous for studying proteins that interact with the 3'-end of RNA molecules.
Mechanism of Action: Signaling Pathway of 3'-End RNA Oxidation and Crosslinking
The process begins with the specific oxidation of the 3'-terminal ribose of the RNA, followed by the formation of a covalent bond with a protein.
Caption: Mechanism of RNA-protein crosslinking via 3'-end oxidation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the crosslinking of RNA to a protein of interest using the this compound method.
Part 1: Oxidation of RNA to Generate 3'-Dialdehyde
This initial step creates the reactive aldehyde groups on the RNA.
Materials:
-
RNA of interest
-
Sodium periodate (NaIO₄)
-
Sodium acetate buffer (e.g., 100 mM, pH 5.4) or Potassium phosphate buffer (e.g., 500 mM, pH 6.0)
-
Nuclease-free water
-
Ethanol
-
3 M Sodium acetate, pH 5.2
Procedure:
-
In a microcentrifuge tube, dissolve the RNA in the chosen reaction buffer to the desired concentration.
-
Freshly prepare a solution of sodium periodate in nuclease-free water.
-
Add the sodium periodate solution to the RNA solution to a final concentration of 1.5 mM to 10 mM.[1][2] The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture in the dark for 30-60 minutes at room temperature or on ice.[1][2]
-
To quench the reaction and remove excess periodate, precipitate the RNA by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend the oxidized RNA in a suitable nuclease-free buffer for the crosslinking step.
Part 2: Crosslinking of Oxidized RNA to Protein and Reductive Amination
This step involves the formation of a stable covalent bond between the oxidized RNA and the target protein.
Materials:
-
Oxidized RNA (from Part 1)
-
Protein of interest
-
Reaction buffer (e.g., 20 mM Imidazole, pH 8.0 or 100 mM Potassium phosphate, pH 6.0)[1][3]
-
Sodium cyanoborohydride (NaCNBH₃)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the oxidized RNA and the protein of interest in the reaction buffer. The optimal molar ratio of RNA to protein should be determined empirically, but a starting point could be a slight molar excess of the RNA.
-
Freshly prepare a solution of sodium cyanoborohydride in a suitable solvent (e.g., 1 M NaOH for a 5M stock). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood. [4]
-
Add sodium cyanoborohydride to the RNA-protein mixture to a final concentration of 5 mM to 100 mM.[1][3]
-
Incubate the reaction for 1-2 hours at 37°C or room temperature.[1][3]
-
The resulting crosslinked RNA-protein complex is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Experimental Workflow
The following diagram outlines the complete experimental workflow from RNA oxidation to the analysis of the crosslinked product.
Caption: Experimental workflow for RNA-protein crosslinking.
Quantitative Data Summary
The efficiency of the 3'-end modification of RNA through periodate oxidation followed by reaction with an amine-containing molecule is reported to be high, often in the range of 70-100%.[5] This suggests that the initial steps of the crosslinking protocol are robust. The overall efficiency of RNA-protein crosslinking will also depend on the affinity and proximity of the protein's reactive amines to the RNA's 3'-end.
For comparison, the efficiency of other common RNA-protein crosslinking methods is provided below.
| Crosslinking Method | Typical Efficiency | Key Features |
| 3'-Dialdehyde (Periodate) | High (labeling efficiency 70-100%)[5] | Site-specific at the 3'-end of RNA; requires accessible primary amines on the protein. |
| UV Crosslinking (254 nm) | Low (1-5%) | "Zero-distance" crosslinker; can be performed in vivo; biased towards certain nucleotides and amino acids. |
| Formaldehyde | Higher than UV | Crosslinks proteins to RNA and other proteins; reversible. |
Applications
The this compound-mediated crosslinking method is particularly well-suited for:
-
Mapping protein binding sites at or near the 3'-end of RNA: This is crucial for understanding processes like transcription termination, 3'-end processing, and the regulation of mRNA stability.
-
Validating interactions identified by other methods: The site-specific nature of this technique can confirm direct contact between a protein and the 3'-terminus of an RNA.
-
Studying the assembly of ribonucleoprotein (RNP) complexes: By understanding which proteins bind to the 3'-end of an RNA, insights into the step-wise assembly of RNP complexes can be gained.
-
Probing the structure of RNP complexes: The formation of a crosslink provides a distance constraint that can be used in structural modeling.
References
- 1. RNA Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Adenosine Dialdehyde and Footprinting Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the use of Adenosine Dialdehyde (AdOx), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, and detailed protocols for common footprinting techniques. It is important to note that while both are valuable tools in molecular biology, this compound is not typically used as a direct footprinting agent. Instead, AdOx is employed to modulate cellular methylation levels, thereby allowing researchers to investigate the impact of methylation on protein-nucleic acid interactions, which can then be studied by footprinting methods. This document is therefore divided into two main sections: The first details the applications and protocols for this compound, and the second provides protocols for standard footprinting experiments.
Section 1: this compound (AdOx) in Cellular Research
This compound is a periodate-oxidized derivative of adenosine that acts as a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine.[1] Inhibition of SAH hydrolase by AdOx leads to the intracellular accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] Consequently, AdOx treatment results in the global inhibition of cellular methylation of various biomolecules, including DNA, RNA, and proteins.[1]
Mechanism of Action
The primary mechanism of AdOx is the indirect inhibition of methyltransferase enzymes. By blocking SAH hydrolase, AdOx causes a buildup of SAH, which competitively inhibits SAM-dependent methyltransferases, thus preventing the transfer of methyl groups to their substrates.[1]
Applications
-
Studying the Role of Methylation in Gene Expression : By inhibiting DNA and histone methylation, AdOx can be used to investigate how changes in methylation patterns affect gene silencing, activation, and chromatin structure.[3]
-
Cancer Research : Aberrant methylation is a hallmark of many cancers. AdOx is used to study the effects of hypomethylation on cancer cell proliferation, migration, and apoptosis.[4][5][6][7] It has been shown to suppress tumor growth in vivo.[4][8]
-
Antiviral Research : AdOx exhibits antiviral activity against a range of viruses, including vaccinia virus.[9][10] This is often attributed to the inhibition of viral mRNA cap methylation, which is essential for viral protein translation.[9]
Quantitative Data Summary
| Application | Cell Line/Model | Concentration | Incubation Time | Effect | Reference |
| Cancer Research | C-1300 Murine Neuroblastoma | 1.5 µM (IC50) | 72 hours | Inhibition of cell growth | [4] |
| L1210 Leukemia (in vivo) | 20 mg/kg/day | Until death | ~40% increased lifespan | [11] | |
| Murine Neuroblastoma (in vivo) | 1.5-2.5 mg/kg/day | 7-day infusion | Significantly increased lifespan | [10] | |
| Breast and Lung Cancer Cells | 20 µM | 72 hours | Decreased migration and proliferation | [6] | |
| Antiviral Research | L929 cells (Vaccinia virus) | 0.5 µM | 72 hours | >90% inhibition of plaque formation | [9] |
| L929 cells (Vaccinia virus) | 5 µM | 60 minutes | 3-fold increase in SAH/SAM ratio | [9] | |
| Gene Expression | HeLa Cells | 10-40 µM | 24-48 hours | Global inhibition of methylation | [11] |
Experimental Protocols
This protocol provides a general guideline for treating adherent or suspension cells with AdOx to study its effects on gene expression or cell viability.
Materials:
-
This compound (AdOx)
-
DMSO
-
Complete cell culture medium
-
Cell line of interest
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA/protein extraction kits, antibodies)
Procedure:
-
Stock Solution Preparation : Prepare a 10 mM stock solution of AdOx in DMSO. Store in aliquots at -20°C.
-
Cell Seeding : Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
AdOx Treatment :
-
Prepare a working solution of AdOx in complete cell culture medium. A common final concentration range is 10-40 µM.[3]
-
Include a vehicle control (DMSO) at the same final concentration as in the AdOx-treated samples.
-
For adherent cells, remove the existing medium and replace it with the AdOx-containing or vehicle control medium.
-
For suspension cells, add the appropriate volume of the AdOx stock solution or vehicle directly to the cell suspension.
-
-
Incubation : Incubate the cells for the desired period (e.g., 24-72 hours), depending on the experimental goals.
-
Cell Harvesting :
-
For RNA analysis : Wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.
-
For protein analysis : Wash cells with PBS, detach (if adherent), and collect the cells. Lyse the cell pellet in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Downstream Analysis : Proceed with RNA or protein quantification and analysis using techniques such as RT-qPCR, Western blotting, or mass spectrometry.
This protocol is for assessing apoptosis in cancer cells treated with AdOx using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
AdOx-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting : After AdOx treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[4]
Section 2: Footprinting Techniques for Studying Protein-Nucleic Acid Interactions
Footprinting is a powerful technique used to identify the binding site of a protein on a DNA or RNA molecule. The principle is that a protein bound to a nucleic acid will protect the binding site from cleavage by a chemical or enzymatic agent.
DNase Footprinting
DNase footprinting is used to identify protein binding sites on DNA.
Materials:
-
Plasmid DNA containing the putative binding site
-
Restriction enzymes
-
Klenow fragment of DNA polymerase I
-
α-³²P-dNTP
-
DNase I
-
Purified DNA-binding protein or nuclear extract
-
Denaturing polyacrylamide gel
Procedure:
-
Probe Preparation :
-
Digest plasmid DNA with a restriction enzyme that creates a 5' overhang near the putative binding site.
-
End-label the DNA by filling in the overhang with Klenow fragment and α-³²P-dNTP.
-
Digest with a second restriction enzyme to release a probe of 200-300 bp, labeled at one end.
-
Purify the labeled probe, for example, by gel electrophoresis followed by electroelution.[12]
-
-
Binding Reaction :
-
Mix the end-labeled DNA probe with the DNA-binding protein in a suitable binding buffer.
-
Include a control reaction with no protein.
-
Incubate to allow protein-DNA binding to reach equilibrium.
-
-
DNase I Digestion :
-
Add a pre-determined, limiting amount of DNase I to each reaction. The amount should be sufficient to cleave each DNA molecule on average only once.
-
Incubate for a short, defined time (e.g., 1-2 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Analysis :
-
Purify the DNA fragments.
-
Denature the DNA and separate the fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography.
-
The protein binding site will appear as a "footprint," a region on the gel where there are no bands in the lane with the protein, corresponding to protection from DNase I cleavage.
-
RNase Footprinting
RNase footprinting is used to map protein binding sites on RNA.
Materials:
-
RNA of interest (in vitro transcribed or isolated)
-
³²P-pCp and T4 RNA ligase (for 3'-end labeling) or γ-³²P-ATP and T4 polynucleotide kinase (for 5'-end labeling)
-
RNase (e.g., RNase T1, RNase T2, or RNase I)
-
Purified RNA-binding protein
-
Denaturing polyacrylamide gel
Procedure:
-
RNA Labeling : End-label the RNA with ³²P at either the 5' or 3' end. Purify the labeled RNA.
-
Binding Reaction :
-
Incubate the labeled RNA with the RNA-binding protein in a suitable buffer. Include a no-protein control.
-
-
RNase Digestion :
-
Add a titrated amount of RNase to each reaction. The amount should be optimized to give a good ladder of fragments in the no-protein control.
-
Incubate for a defined time at an appropriate temperature.
-
Stop the reaction, for example, by phenol-chloroform extraction.
-
-
Analysis :
-
Precipitate the RNA fragments and resuspend in a loading buffer.
-
Separate the fragments on a denaturing polyacrylamide gel.
-
Visualize by autoradiography. The protected region will appear as a gap in the ladder of RNA fragments.[13]
-
Hydroxyl Radical Footprinting
This chemical footprinting method provides high-resolution mapping of protein-nucleic acid interactions. Hydroxyl radicals cleave the sugar-phosphate backbone of DNA or RNA.
Materials:
-
End-labeled DNA or RNA probe
-
DNA/RNA-binding protein
-
Fenton reagent components: (NH₄)₂Fe(SO₄)₂·6H₂O, EDTA, sodium ascorbate, H₂O₂.
-
Denaturing polyacrylamide gel
Procedure:
-
Probe Preparation and Binding : Prepare the labeled probe and set up the binding reaction as described for DNase/RNase footprinting.
-
Hydroxyl Radical Cleavage :
-
Initiate the cleavage reaction by adding the Fenton reagents to the binding mixture.
-
Allow the reaction to proceed for a defined time.
-
Quench the reaction.
-
-
Analysis :
-
Purify and separate the cleavage products on a sequencing gel.
-
Visualize by autoradiography. The footprint will appear as a region of diminished cleavage in the presence of the binding protein.
-
Conclusion
This compound is a powerful tool for studying the role of methylation in a wide range of biological processes. While it is not a direct footprinting agent, it can be used to create a cellular environment of hypomethylation, which may alter protein-nucleic acid interactions. Footprinting techniques, such as DNase, RNase, and hydroxyl radical footprinting, can then be employed to precisely map these interactions. The protocols provided herein offer a starting point for researchers to utilize these valuable techniques in their studies. It is always recommended to optimize concentrations, incubation times, and reaction conditions for each specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Adenosine Dialdehyde to Investigate Methylation-Dependent Protein-RNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine dialdehyde (AdOx) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation pathways. By inhibiting SAH hydrolase, AdOx leads to the intracellular accumulation of S-adenosylhomocysteine, a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This results in the global inhibition of cellular methylation, including the methylation of proteins and RNA. This application note provides a comprehensive guide to using AdOx as a tool to study the role of protein methylation, particularly arginine methylation, in modulating protein-RNA interactions. Such investigations are crucial for understanding gene regulation, RNA metabolism, and the pathogenesis of various diseases, offering potential avenues for therapeutic intervention.
Protein methylation, a common post-translational modification, is known to influence the function of RNA-binding proteins (RBPs).[1] For instance, the methylation of arginine residues within arginine-glycine-rich (RGG) motifs, which are prevalent in many RBPs, can alter their subcellular localization, protein-protein interactions, and affinity for target RNAs.[1][2] By treating cells with AdOx, researchers can induce a hypomethylated state in RBPs, allowing for the subsequent analysis of how this altered methylation status affects their interaction with RNA.[2][3]
Mechanism of Action
This compound indirectly inhibits methyltransferases. Its primary target is SAH hydrolase. Inhibition of this enzyme disrupts the methionine cycle, leading to the buildup of SAH, which then acts as a product inhibitor for all SAM-dependent methyltransferases. This mechanism makes AdOx a valuable tool for studying the global effects of methylation on cellular processes.
Applications in Protein-RNA Interaction Research
AdOx is a valuable tool for elucidating the role of protein methylation in the regulation of protein-RNA interactions. Key applications include:
-
Investigating the role of arginine methylation in RBP function: Many RBPs contain RGG motifs that are methylated by Protein Arginine Methyltransferases (PRMTs).[2][4] AdOx treatment can be used to generate hypomethylated RBPs, allowing for the study of how arginine methylation affects their RNA binding affinity and specificity.[2]
-
Studying the impact of methylation on RNA stability and processing: The interaction of RBPs with mRNA can influence pre-mRNA splicing, mRNA stability, and translation.[5] By altering the methylation state of RBPs with AdOx, researchers can investigate the downstream consequences on these RNA processing events.
-
Elucidating methylation-dependent signaling pathways: AdOx has been shown to affect signaling pathways such as the Ras/Raf-1/ERK/AP-1 pathway.[4] Investigating the impact of AdOx on protein-RNA interactions within these pathways can reveal novel regulatory mechanisms.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on cellular processes. It is important to note that optimal concentrations and treatment times should be determined empirically for each cell line and experimental context.
Table 1: Effect of this compound on Cancer Cell Lines
| Cell Line | AdOx Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | 20 µM | 48 hours | Significant inhibition of cell proliferation | [5] |
| MCF-7 (Breast Cancer) | 20 µM | 48 hours | Significant inhibition of cell proliferation | [5] |
| H292 (Lung Cancer) | 20 µM | 24 hours | Significant inhibition of cell proliferation | [5] |
| C-1300 Murine Neuroblastoma | 1.5 µM (IC50) | 72 hours | Inhibition of cell growth | [6] |
| Lymphoblastoid cells | 20 µM | 72 hours | Accumulation of hypomethylated proteins | [2] |
Table 2: Effect of this compound on Autophagy-Related Proteins
| Cell Line | Change in ATG7 Expression | Change in LC3-II/LC3-I Ratio | Change in p62 Level | Reference |
| MDA-MB-231 | Decreased | Decreased | Increased | [5] |
| MCF-7 | Decreased | Decreased | Increased | [5] |
| H292 | Decreased | Decreased | Increased | [5] |
Experimental Protocols
Protocol 1: General Protocol for AdOx Treatment of Cultured Cells to Study Protein-RNA Interactions
This protocol provides a general guideline for treating adherent or suspension cells with AdOx prior to analyzing protein-RNA interactions, for example, by RNA Immunoprecipitation (RIP).
Materials:
-
This compound (AdOx) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
-
Reagents for cell lysis and downstream analysis (e.g., RIP kit)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent during the treatment period.
-
AdOx Preparation: Prepare a working solution of AdOx in complete cell culture medium. A common final concentration range is 10-40 µM. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the AdOx-treated samples.
-
Treatment: For adherent cells, remove the existing medium and replace it with the AdOx-containing medium or the vehicle control medium. For suspension cells, add the appropriate volume of the AdOx stock solution or vehicle control directly to the cell suspension.
-
Incubation: Incubate the cells for the desired period. Treatment times can range from 24 to 72 hours, depending on the cell line and the desired level of methylation inhibition.[2][5]
-
Harvesting: After incubation, harvest the cells for downstream analysis. For RIP, follow the cell harvesting protocol provided with your specific RIP kit or a standard protocol.
Protocol 2: RNA Immunoprecipitation (RIP) following AdOx Treatment
This protocol outlines the key steps for performing RIP on AdOx-treated cells to isolate and analyze RNAs associated with a specific RBP.
References
- 1. Arginine methylation of RNA-binding proteins regulates cell function and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein N-arginine methylation in this compound-treated lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine Dialdehyde in Cellular Research
Topic: Adenosine Dialdehyde: Mechanism of Action and Application as a Methylation Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction:
This compound, commonly known as AdOx, is a synthetic adenosine analog. While its name suggests a potential role as a crosslinking agent due to the presence of two aldehyde groups, it is crucial to note that This compound is not typically used as a direct covalent crosslinking agent in biochemical applications. Its primary and well-documented role is as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the accumulation of SAH, which in turn acts as a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, AdOx is a powerful tool to study the effects of inhibiting cellular methylation on various biological processes, including gene expression, signal transduction, and cell proliferation.
This document provides a detailed overview of this compound's mechanism of action as a methylation inhibitor, protocols for its use in cell culture, and a summary of effective concentrations. For researchers interested in crosslinking, a comparative section on other dialdehyde-based crosslinkers is also included.
Part 1: this compound as a Methylation Inhibitor
Mechanism of Action
This compound functions as an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine. By inhibiting SAH hydrolase, AdOx causes an intracellular accumulation of SAH.[1] SAH acts as a product inhibitor of SAM-dependent methyltransferases, which are responsible for the methylation of biomolecules such as DNA, RNA, proteins, and lipids.[1] This indirect inhibition of methylation is the foundation of AdOx's biological activity.
Caption: Mechanism of this compound (AdOx) action.
Quantitative Data: Effective Concentrations of this compound
The optimal concentration of AdOx varies depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the ideal concentration for each specific application.
| Cell Line | Organism | Tissue Type | Concentration | Incubation Time | Observed Effect |
| C-1300 | Murine | Neuroblastoma | 1.5 µM (IC50) | 72 hours | Inhibition of cell growth[2] |
| HeLa | Human | Cervical Cancer | 10-40 µM | Not Specified | Inhibition of protein methylation[3] |
| Colorectal Cancer Cells | Human | Colorectal Cancer | Not Specified | Not Specified | Increased p53 accumulation and apoptosis[2] |
| U87 | Human | Glioblastoma | Not Specified | Not Specified | Decreased cell invasion[2] |
| L1210 | Murine | Leukemia | 20 mg/kg/day (in vivo) | Until death | Increased life span[4] |
| MDA-MB-231, MCF-7 | Human | Breast Cancer | Not Specified | Not Specified | Decreased migration and growth[5] |
| H292, A549 | Human | Lung Cancer | Not Specified | Not Specified | Decreased migration (H292 also showed decreased growth)[5] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol describes the general procedure for treating cultured cells with AdOx to study the effects of methylation inhibition.
Materials:
-
This compound (AdOx) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
-
Reagents for downstream analysis (e.g., RNA/protein extraction kits)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the treatment period.
-
AdOx Preparation: Prepare a working solution of AdOx in complete cell culture medium. A common final concentration range is 10-40 µM. A vehicle control (e.g., DMSO) should be prepared at the same final concentration.[3]
-
Treatment:
-
For adherent cells, remove the existing medium and replace it with the AdOx-containing medium or the vehicle control medium.
-
For suspension cells, add the appropriate volume of the AdOx stock solution or vehicle control directly to the cell suspension.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the experimental endpoint.
-
Harvesting:
-
For RNA analysis: Wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.
-
For protein analysis: Wash cells with PBS, detach (if adherent), and collect the cells. Lyse the cell pellet in an appropriate lysis buffer containing protease inhibitors.
-
-
Downstream Analysis: Proceed with the desired downstream analysis, such as qPCR for gene expression changes or Western blotting for protein level analysis.
Caption: Experimental workflow for AdOx treatment of cultured cells.
Part 2: Dialdehyde-Based Crosslinkers for Covalent Crosslinking
For researchers intending to perform covalent crosslinking of proteins or other biomolecules, other dialdehyde-containing reagents are more appropriate. Glutaraldehyde is a commonly used, short-chain crosslinker, while dialdehyde derivatives of polysaccharides like starch (DAS) or chitosan offer alternatives with different properties.
Mechanism of Aldehyde Crosslinking
Aldehydes react with primary amines (e.g., the side chain of lysine residues in proteins) to form a Schiff base.[6][7] In a dialdehyde molecule, both aldehyde groups can react with amine groups on the same or different molecules, resulting in intra- or intermolecular crosslinks, respectively.
Caption: General mechanism of protein crosslinking by a dialdehyde.
Quantitative Data: Typical Concentrations for Dialdehyde Crosslinkers
| Crosslinker | Application | Concentration | Incubation Time |
| Glutaraldehyde | Protein-protein interactions | 0.5% - 2% (v/v) | 15 - 30 minutes |
| Glutaraldehyde | Protein self-assembly in cellulo | 0.025% | 10 minutes |
| Formaldehyde | Protein interaction analysis | 0.4% - 2% | minutes |
| Dialdehyde Starch (DAS) | Collagen/elastin hydrogels | 5% - 10% (w/w) | Not Specified |
| Dialdehyde Chitosan (DACS) | Chitosan films | Not Specified | Not Specified |
Experimental Protocols
Protocol 2: Glutaraldehyde Crosslinking of Purified Proteins
This protocol provides a general method for crosslinking purified proteins in solution using glutaraldehyde.
Materials:
-
Purified protein sample in a suitable buffer (amine-free, e.g., PBS)
-
Glutaraldehyde solution (e.g., 25% v/v aqueous solution)
-
Quenching solution (e.g., 1 M glycine or Tris buffer)
Procedure:
-
Sample Preparation: Dilute the purified protein to the desired concentration in an appropriate buffer.
-
Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration of 0.5% to 2% (v/v). The optimal concentration should be determined empirically.[8]
-
Incubation: Incubate the reaction mixture for 15 to 30 minutes at room temperature.[8]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of approximately 0.2 M (for glycine).[8] This will react with any excess glutaraldehyde.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE to observe the formation of higher molecular weight species.
Important Considerations:
-
Cytotoxicity: Glutaraldehyde is cytotoxic, and unreacted molecules can be released from crosslinked materials.[9] For biomedical applications, macromolecular dialdehydes like dialdehyde starch may be a safer alternative.[10]
-
Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) during the crosslinking reaction, as they will compete with the protein for reaction with the aldehyde groups.
-
Optimization: The optimal concentration of the crosslinker and the reaction time are highly dependent on the specific proteins and their concentrations. Empirical optimization is crucial for successful crosslinking.
This compound is a valuable tool for studying cellular methylation, acting as a potent inhibitor of SAH hydrolase. It is not, however, typically employed as a direct crosslinking agent. For applications requiring covalent crosslinking, researchers should consider using other aldehyde-based reagents such as glutaraldehyde or macromolecular dialdehydes, with careful optimization of reaction conditions. These application notes provide a starting point for the effective use of these compounds in research and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. DNA-protein crosslink formation by endogenous aldehydes and AP sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Is dialdehyde starch a valuable cross-linking agent for collagen/elastin based materials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Is dialdehyde starch a valuable cross-linking agent for collagen/elastin based materials? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Terminal Ribose Labeling of RNA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the specific labeling of the 3'-terminal ribose of RNA molecules. This method is a powerful tool for a variety of applications in RNA research and drug development, enabling the attachment of reporter molecules such as fluorophores, biotin, or other functionalities.
Application Note: Principle and Applications of 3'-Terminal RNA Labeling via Periodate Oxidation
The specific labeling of the 3'-end of an RNA molecule is a cornerstone technique for studying its structure, function, and intracellular localization. A widely used and robust chemical method for achieving this is through the oxidation of the 3'-terminal ribose.
Principle of the Reaction:
It is a common misconception that "adenosine dialdehyde" is used as a labeling reagent. Instead, the process involves the in-situ generation of a reactive dialdehyde on the RNA molecule itself. This is a two-step process:
-
Oxidation: The 2',3'-cis-diol of the terminal ribose is oxidized using a mild oxidizing agent, most commonly sodium periodate (NaIO₄). This reaction cleaves the C2'-C3' bond of the ribose, converting the diol into a reactive dialdehyde. This reaction is highly specific for the 3'-terminus of RNA, as internal ribonucleosides are protected within the phosphodiester backbone and deoxyribonucleosides in DNA lack the 2'-hydroxyl group.[1][2]
-
Conjugation (Labeling): The newly formed aldehyde groups are then available for covalent conjugation with a variety of nucleophilic reporter molecules. Commonly used probes contain aldehyde-reactive moieties such as hydrazide, aminooxy, or thiosemicarbazide groups, which form stable hydrazone, oxime, or thiosemicarbazone linkages, respectively, with the dialdehyde-RNA.[1][2]
Advantages of this Method:
-
High Specificity: The reaction is specific to the 3'-terminus of RNA, leaving internal sequences and DNA unmodified.
-
Versatility: A wide range of labels (fluorophores, biotin, haptens, crosslinkers) can be incorporated, provided they are derivatized with an aldehyde-reactive group.
-
Mild Reaction Conditions: The oxidation and labeling reactions are performed under conditions that generally preserve the structural and functional integrity of the RNA molecule.[1]
-
Independence from Enzymatic Activity: This chemical method avoids potential biases or limitations associated with enzymatic labeling techniques.
Applications in Research and Drug Development:
-
RNA Trafficking and Localization: Fluorescently labeled RNA can be visualized within cells to study its transport, localization, and dynamics.
-
RNA-Protein Interaction Studies: Labeled RNA can be used in electrophoretic mobility shift assays (EMSAs), pull-down assays, and other techniques to study interactions with binding proteins.
-
Structural Analysis: The introduction of specific labels can aid in the structural analysis of RNA using techniques like fluorescence resonance energy transfer (FRET).
-
Diagnostic Assays: Labeled RNA probes are used in hybridization-based assays such as Northern blotting and in situ hybridization (ISH) for the detection and quantification of specific RNA sequences.
-
RNA-based Therapeutics: Labeling can be used to track the delivery and biodistribution of therapeutic RNAs, such as siRNAs and mRNA vaccines.
Experimental Protocols
Protocol 1: Oxidation of RNA 3'-Terminus
This protocol describes the generation of a reactive dialdehyde at the 3'-end of an RNA molecule.
Materials:
-
Purified RNA sample (free of contaminating nucleophiles)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.0)
-
RNase-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Glycogen or other co-precipitant
-
Microcentrifuge tubes
Procedure:
-
In a sterile, RNase-free microcentrifuge tube, dissolve the RNA sample in the reaction buffer to a final concentration of 10-50 µM.
-
Add a freshly prepared solution of sodium periodate to the RNA solution to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.
-
To quench the reaction, add a 2-fold molar excess of a quenching agent like ethylene glycol or glycerol and incubate for 10 minutes.
-
Precipitate the oxidized RNA by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2), a co-precipitant (e.g., glycogen), and 3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the oxidized RNA pellet in an appropriate RNase-free buffer for the subsequent labeling reaction.
Protocol 2: Labeling of Oxidized RNA with a Hydrazide-Containing Probe
This protocol describes the conjugation of a fluorescent hydrazide to the dialdehyde-functionalized RNA.
Materials:
-
Oxidized RNA from Protocol 1
-
Fluorescent hydrazide (e.g., fluorescein hydrazide, Alexa Fluor hydrazide)
-
Labeling buffer (e.g., 100 mM Sodium Acetate, pH 5.0)
-
RNase-free water
-
Purification supplies (e.g., spin columns, precipitation reagents)
Procedure:
-
Resuspend the oxidized RNA pellet in the labeling buffer.
-
Add the hydrazide-containing probe to the RNA solution. A 10- to 50-fold molar excess of the probe over the RNA is typically used.
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
(Optional but recommended) To stabilize the hydrazone bond, the linkage can be reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). Add NaBH₃CN to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature. Caution: NaBH₃CN is toxic and should be handled in a chemical fume hood.
-
Purify the labeled RNA from the unreacted probe. This can be achieved by:
-
Ethanol precipitation: Perform two to three rounds of ethanol precipitation as described in Protocol 1.
-
Size-exclusion chromatography: Use spin columns (e.g., Sephadex G-25) to separate the larger labeled RNA from the smaller, unreacted probe molecules.
-
Quantitative Data Summary
The efficiency of 3'-terminal labeling can be influenced by several factors, including the secondary structure of the RNA at the 3'-end, the concentrations of the reactants, and the reaction conditions. The following table provides a summary of typical reaction parameters and expected efficiencies.
| Parameter | Typical Range | Notes |
| RNA Concentration | 10 - 100 µM | Higher concentrations can improve reaction kinetics. |
| Sodium Periodate Concentration | 10 - 100 mM | A 1000-fold molar excess over RNA is common. |
| Oxidation Time | 30 - 90 minutes | Longer times may lead to RNA degradation. |
| Labeling Probe Concentration | 10 - 50x molar excess over RNA | Higher excess can drive the reaction to completion. |
| Labeling Time | 2 - 16 hours | Longer incubation at 4°C can improve yield. |
| Labeling Efficiency | 50 - 90% | Can be assessed by spectrophotometry or gel electrophoresis. |
Visualizations
Caption: Chemical reaction for 3'-terminal RNA labeling.
References
Adenosine Dialdehyde in Affinity Chromatography: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Adenosine dialdehyde, a versatile derivative of adenosine, serves as a crucial tool in affinity chromatography for the purification of a wide range of adenosine-binding proteins, including kinases, dehydrogenases, and other nucleotide-dependent enzymes. This technique leverages the specific interaction between the adenosine moiety and the binding sites of these proteins. The preparation of the affinity matrix involves the periodate oxidation of adenosine or its phosphorylated derivatives (e.g., ATP, NAD⁺), which converts the ribose ring's cis-diols into reactive aldehyde groups. These aldehydes can then be covalently coupled to a solid support matrix containing primary amino groups, such as amino-activated agarose, through reductive amination.
The resulting affinity matrix provides a highly selective medium for capturing target proteins from complex biological mixtures like cell lysates or tissue homogenates. The stability of the linkage between the ligand and the matrix is critical for the longevity and reusability of the column; this is typically achieved by reducing the initial Schiff base intermediate with a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) to form a stable secondary amine bond.[1] The specificity of the separation can be further enhanced by judiciously choosing the immobilized ligand (adenosine, ATP, NAD⁺, etc.) based on the known affinity of the target protein. Elution of the bound protein is generally achieved by either a specific competitive ligand (e.g., free ATP or NADH) or by altering the buffer conditions (e.g., changing pH or ionic strength) to disrupt the protein-ligand interaction.
Key Applications:
-
Purification of Kinases: ATP-binding proteins, a large and functionally diverse group of enzymes, can be effectively purified using affinity matrices with immobilized adenosine triphosphate (ATP) derivatives.
-
Isolation of Dehydrogenases: Enzymes that utilize NAD⁺ or NADP⁺ as cofactors can be separated based on their affinity for immobilized adenosine nucleotide analogues.
-
Enzyme Characterization: Purified enzymes can be used for downstream applications such as kinetic studies, structural analysis, and drug screening assays.
-
Drug Discovery: Affinity chromatography can be employed to screen for compounds that bind to the active site of a target enzyme, potentially identifying novel inhibitors or activators.
Experimental Protocols
Protocol 1: Preparation of this compound Affinity Agarose
This protocol describes the preparation of an this compound affinity matrix by coupling periodate-oxidized adenosine to an amino-activated agarose support.
Materials:
-
Amino-activated Agarose (e.g., AminoLink™ Coupling Resin)
-
Adenosine
-
Sodium meta-periodate (NaIO₄)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Ethylene glycol
-
Sodium phosphate buffer (0.1 M, pH 7.2)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
High-salt wash buffer (e.g., 1 M NaCl)
-
Distilled water
-
Scintered glass funnel
-
Reaction vessel (light-protected)
Procedure:
-
Preparation of this compound:
-
Dissolve adenosine in distilled water in a light-protected reaction vessel to a final concentration of 20 mM.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared solution of sodium meta-periodate to a final concentration of 40 mM while stirring.
-
Continue the reaction on ice for 1 hour in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 50 mM and stir for 15 minutes at room temperature. The resulting solution contains this compound.
-
-
Coupling of this compound to Amino-Activated Agarose:
-
Wash 10 mL of amino-activated agarose with 10 bed volumes of 0.1 M sodium phosphate buffer (pH 7.2) on a sintered glass funnel.
-
Transfer the washed agarose to a reaction vessel and add the this compound solution.
-
Add sodium cyanoborohydride to a final concentration of 50 mM.
-
Incubate the suspension overnight at 4°C with gentle shaking.
-
Collect the agarose by filtration and wash extensively with 10 bed volumes of 0.1 M sodium phosphate buffer (pH 7.2), followed by 10 bed volumes of high-salt wash buffer, and finally with 10 bed volumes of distilled water.
-
The prepared this compound affinity agarose is now ready for use and can be stored in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
-
Protocol 2: Purification of a Target Protein using this compound Affinity Chromatography
This protocol provides a general procedure for the purification of an adenosine-binding protein.
Materials:
-
This compound affinity agarose (prepared as in Protocol 1)
-
Chromatography column
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 10 mM ATP or 1 M NaCl)
-
Neutralization Buffer (if using pH elution, e.g., 1 M Tris-HCl, pH 8.0)
-
Crude protein extract (e.g., cell lysate)
-
Spectrophotometer or protein assay reagents
Procedure:
-
Column Packing and Equilibration:
-
Pack a chromatography column with the prepared this compound affinity agarose.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Clarify the crude protein extract by centrifugation or filtration.
-
Load the clarified extract onto the equilibrated column at a flow rate that allows for sufficient binding interaction (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein with Elution Buffer. For competitive elution, use a buffer containing a competing ligand (e.g., 10 mM ATP). For non-specific elution, use a high-salt buffer or a buffer with a different pH.
-
Collect fractions and monitor the protein concentration of each fraction.
-
-
Analysis of Purified Protein:
-
Pool the fractions containing the purified protein.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Determine the protein concentration and perform activity assays if applicable.
-
Data Presentation
The following table is an example of a purification summary for an enzyme, Lactate Dehydrogenase (LDH), using an affinity chromatography step. While this specific data is from a study using a Cibacron Blue affinity resin which mimics the AMP structure of NADH, it illustrates the type of quantitative data that should be collected during a purification experiment using an this compound-based matrix.[2]
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Ion Exchange | 200 | 2400 | 12 | 80 | 6 |
| Size Exclusion | 50 | 1800 | 36 | 60 | 18 |
| Affinity Chromatography | 2 | 1500 | 750 | 50 | 375 |
Visualizations
Experimental Workflow for Affinity Matrix Preparation
Caption: Preparation of this compound affinity matrix.
General Workflow for Affinity Chromatography Purification
Caption: General steps in affinity chromatography purification.
Role of a Purified Kinase in a Signaling Pathway
Caption: Role of a purified kinase in a signaling cascade.
References
Troubleshooting & Optimization
How to prevent non-specific crosslinking with adenosine dialdehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosine dialdehyde (AdOx). The focus is on preventing and troubleshooting potential non-specific reactions due to its reactive aldehyde groups.
Troubleshooting Guide: Non-Specific Effects and Off-Target Reactions
This compound's primary mechanism of action is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase, leading to a global reduction in cellular methylation.[1] However, its dialdehyde structure gives it the potential to react with primary amines, such as lysine residues on proteins, forming Schiff bases.[2] This can lead to off-target protein modifications. This guide provides solutions to mitigate these effects.
| Issue | Potential Cause | Recommended Solution |
| High background or unexpected bands in Western Blots | Non-specific modification of proteins by AdOx aldehyde groups, altering antibody binding sites or protein migration. | 1. Quench Excess AdOx: After the treatment period, add a quenching agent like glycine or Tris to the media to react with and neutralize any remaining AdOx.[3] 2. Thoroughly Wash Cells: Before lysis, wash the cells extensively with cold PBS to remove all traces of AdOx-containing media.[4] 3. Optimize AdOx Concentration: Perform a dose-response experiment to find the lowest effective concentration that inhibits methylation without causing excessive off-target effects.[4] |
| Discrepancy between phenotypic effects and methylation status | The observed cellular phenotype may be caused by off-target reactions of AdOx rather than solely by the inhibition of methylation. | 1. Use a Structurally Different Inhibitor: As a control, use another SAHH inhibitor that does not have an aldehyde structure (e.g., 3-Deazaneplanocin A - DZNep) to confirm if the phenotype is consistent.[5] 2. Rescue Experiment: After AdOx treatment, wash out the compound and incubate with fresh media. If the effect is reversible, it is less likely to be due to permanent, non-specific covalent modifications.[4] |
| Poor reproducibility of results | Instability of AdOx in solution or variable levels of non-specific reactions between experiments. | 1. Prepare Fresh Solutions: Always prepare AdOx dilutions fresh from a frozen stock for each experiment.[6] 2. Standardize Protocols: Ensure incubation times, washing steps, and quenching procedures are consistent across all experiments. 3. Include Proper Controls: Always run a vehicle control (e.g., DMSO) at the same final concentration used for AdOx treatment.[4] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific crosslinking or modification in the context of this compound?
A1: this compound (AdOx) possesses two reactive aldehyde groups. These groups can react with nucleophiles, primarily the primary amine groups on lysine residues of proteins, to form a Schiff base (an imine).[2] If both aldehyde groups react with different proteins, it could theoretically lead to crosslinking. More commonly, a single aldehyde group might react with a protein, causing a "non-specific modification." This is an "off-target" effect because it is independent of AdOx's primary function as an SAH hydrolase inhibitor.[1] These modifications can potentially alter a protein's structure, function, or recognition by antibodies.
Q2: How can I quench the reactive aldehyde groups of AdOx after my experiment?
A2: To neutralize any unreacted AdOx at the end of your treatment, you can add a quenching agent. These are small molecules with primary amines that will react with the aldehydes. After your desired incubation time with AdOx, add the quenching agent directly to the cell culture medium and incubate for a short period (e.g., 10-15 minutes) before proceeding with washing and cell lysis.
Q3: Which quenching agent should I use, and at what concentration?
A3: Glycine and Tris are common and effective quenching agents for aldehydes.[3] While specific concentrations for AdOx have not been extensively published, general biochemical practices for quenching other aldehydes can be adapted. A final concentration of 50-100 mM is a typical starting point. It is recommended to optimize the concentration for your specific cell line and experimental conditions.
Q4: Besides quenching, what is the most critical step to prevent non-specific effects?
A4: Thoroughly washing the cells after AdOx treatment is crucial. After removing the AdOx-containing medium (and after the optional quenching step), wash the cells at least two to three times with a generous volume of ice-cold phosphate-buffered saline (PBS).[4] This ensures the complete removal of any residual, unreacted AdOx before cell lysis, preventing further reactions with the cell lysate.
Q5: How do I know if my experimental results are from methylation inhibition or an off-target effect of the aldehyde groups?
A5: This is a critical experimental control. The best approach is to use a second, structurally unrelated inhibitor of SAH hydrolase, such as 3-Deazaneplanocin A (DZNep), which lacks reactive aldehyde groups.[5] If both AdOx and the control inhibitor produce the same phenotype and molecular changes, you can be more confident that the observed effects are due to the intended inhibition of the methylation pathway.
Data Presentation
Comparison of Common Aldehyde Quenching Agents
The following table summarizes common quenching agents used for aldehydes in biological experiments. While this data is primarily derived from work with formaldehyde and glutaraldehyde, the principles are directly applicable to AdOx.
| Quenching Agent | Typical Final Concentration | Mechanism of Action | Notes |
| Glycine | 50 - 100 mM | The primary amine of glycine reacts with the aldehyde group to form a Schiff base, neutralizing its reactivity.[3] | Simple, inexpensive, and effective. Commonly used in immunofluorescence and ChIP. |
| Tris | 50 - 100 mM | The primary amine on Tris reacts with the aldehyde. The hydroxyl groups can form a stable cyclic product. | Very effective quencher. Tris is a common component of lysis buffers, but for quenching, it should be added to the media before cell harvesting. |
| Sodium Borohydride (NaBH₄) | 0.1% (w/v) | Reduces the aldehyde groups to less reactive primary alcohols. | Very effective but harsh. It is a strong reducing agent and may affect other cellular components. Typically used for fixed tissues, not live cells.[3] |
Experimental Protocols
Protocol 1: General Workflow for AdOx Treatment with Quenching
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of AdOx (e.g., 10-40 µM) for the specified duration (e.g., 24-48 hours).[4] Include a vehicle-only (e.g., DMSO) control.
-
Quenching (Optional but Recommended): Prepare a sterile 1 M stock solution of glycine or Tris. At the end of the AdOx incubation, add the stock solution directly to the culture medium to a final concentration of 100 mM.
-
Incubation: Gently swirl the plate and incubate at room temperature for 15 minutes.
-
Washing: Aspirate the medium completely. Wash the cells three times with ice-cold PBS. Ensure each wash is thorough to remove all residual AdOx and quenching agent.
-
Cell Lysis: After the final wash, aspirate the PBS and proceed immediately to lyse the cells using your desired lysis buffer containing protease and phosphatase inhibitors.[4]
-
Downstream Analysis: Use the cell lysate for downstream applications such as Western blotting or enzyme activity assays.
Mandatory Visualization
Caption: Reaction pathway of non-specific modification and its prevention.
Caption: Troubleshooting workflow for AdOx-related off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. One-carbon metabolism in cancer: moonlighting functions of metabolic enzymes and anti-tumor therapy | springermedizin.de [springermedizin.de]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Adenosine Dialdehyde (AdOx) Reaction Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for in vitro enzymatic assays involving Adenosine Dialdehyde (AdOx), a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AdOx) in an in vitro reaction?
A1: this compound is an irreversible inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] In an in vitro enzymatic assay, AdOx binds to SAH hydrolase, blocking its ability to catalyze the reversible hydrolysis of SAH into adenosine and L-homocysteine.[2][3] This inhibition leads to the accumulation of the substrate, SAH, which is the basis for many assay detection methods. The IC50 for AdOx against SAH hydrolase is approximately 40 nM.[1][4]
Q2: What is the optimal pH for an in vitro SAH hydrolase inhibition assay using AdOx?
A2: The optimal pH for SAH hydrolase activity is dependent on the source of the enzyme. For human SAH hydrolase, the optimal pH is reported to be 6.5.[5] However, for thermostable SAH hydrolase from Thermotoga maritima, the optimal pH is higher, around 8.0.[5] It is crucial to determine the optimal pH for your specific enzyme to ensure maximal activity and accurate inhibition data.
Q3: Which buffer system is recommended for an AdOx reaction?
A3: Phosphate buffers (e.g., potassium or sodium phosphate) are commonly and effectively used for in vitro SAH hydrolase assays as they buffer well in the physiological pH range and are generally not inhibitory to the enzyme.[5][6][7] Tris and HEPES buffers are also viable options.[5][6] However, the pKa of Tris is highly sensitive to temperature changes, which can lead to pH shifts, and it may chelate metal ions.[5][7] HEPES is less sensitive to temperature changes and is a good choice for sensitive enzymes.[5][8]
Q4: How should I prepare and handle AdOx for my in vitro assay?
A4: AdOx has low solubility in aqueous solutions like PBS (0.1 mg/mL at pH 7.2).[1][9] Therefore, it is recommended to first prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM).[9] This stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[4][9] For the assay, create fresh serial dilutions of the AdOx stock in the final assay buffer. To avoid precipitation, add the DMSO stock to the buffer dropwise while gently mixing.[9] Ensure the final concentration of DMSO in the assay is low (ideally ≤ 0.1%) to prevent solvent effects on enzyme activity.[9]
Q5: What cofactors or additives are necessary for the reaction buffer?
A5: SAH hydrolase is an NAD+-dependent enzyme.[10] Therefore, the reaction buffer should be supplemented with NAD+. Some protocols also include additives like 1 mM EDTA to chelate metal ions that could interfere with the reaction and 1 mM DTT to maintain a reducing environment and preserve enzyme stability.[5]
Data Presentation
Table 1: Optimal Conditions for S-Adenosyl-L-homocysteine Hydrolase (SAHH) from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Human | 6.5 | 41 | [5] |
| Thermotoga maritima | 8.0 | 85 | [5] |
| Corynebacterium glutamicum | 7.6 | 37-40 |
Table 2: Characteristics of Common Buffers for SAH Hydrolase Assays
| Buffer | Useful pH Range | pKa at 25°C | Temperature Dependence (ΔpKa/°C) | Potential Issues |
| Phosphate | 6.2 - 8.2 | 7.20 | -0.0028 | Can inhibit some metalloenzymes or precipitate with divalent cations (e.g., Ca2+, Mg2+).[7][8] |
| Tris | 7.0 - 9.0 | 8.06 | -0.031 | pKa is highly sensitive to temperature changes; primary amine can be reactive.[5][6][7] |
| HEPES | 6.8 - 8.2 | 7.48 | -0.014 | More expensive than Tris or Phosphate; considered a good choice for sensitive enzymes.[5][8] |
Table 3: Solubility of this compound (AdOx)
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (377.03 mM) | [9] |
| DMF | 10 mg/mL | [9] |
| PBS (pH 7.2) | 0.1 mg/mL | [1][9] |
| Water | Insoluble | [9] |
| Ethanol | Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of AdOx Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Under sterile conditions, weigh the desired amount of AdOx powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the powder is completely dissolved.[9]
-
Aliquot the stock solution into single-use tubes and store at -80°C for up to one year.[4][9]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the AdOx stock solution.
-
Prepare serial dilutions of the stock solution in the final assay buffer to achieve the desired concentrations for the inhibition curve.
-
Note: To minimize precipitation, add the DMSO stock to the assay buffer (not the other way around) and mix gently but thoroughly. Prepare these working solutions fresh for each experiment.[9]
-
Protocol 2: In Vitro SAH Hydrolase Activity Assay (Colorimetric)
This protocol is a general method for determining SAH hydrolase activity by quantifying the production of L-homocysteine using Ellman's reagent (DTNB).
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2. Equilibrate to the optimal temperature for the enzyme (e.g., 37°C or 41°C for human SAHH).
-
SAH Stock Solution: 1 mM S-adenosyl-L-homocysteine in Assay Buffer.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in 50 mM potassium phosphate buffer, pH 8.0.
-
Enzyme Solution: Purified SAH hydrolase diluted to the desired concentration in Assay Buffer.
-
Inhibitor Solutions: Serial dilutions of AdOx in Assay Buffer (prepared from DMSO stock).
-
-
Assay Procedure:
-
In a 96-well microplate, add the components in the following order for each reaction:
-
Assay Buffer
-
AdOx solution or vehicle control (Assay Buffer with the same final DMSO concentration).
-
Enzyme Solution.
-
-
Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the SAH stock solution. The final concentration of SAH should be at or near its Km value.
-
Add the DTNB solution.
-
Immediately monitor the increase in absorbance at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the AdOx concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH or Temperature: The assay conditions are outside the optimal range for the enzyme. | Verify the pH of your buffer with a calibrated meter. Perform the assay at the enzyme's known optimal temperature. Run a pH and temperature optimization experiment if necessary.[5] |
| Inhibitory Buffer Components: The chosen buffer system (e.g., phosphate) may be inhibitory to your specific enzyme. | Test alternative buffer systems such as HEPES or MOPS.[5] | |
| Enzyme Instability: The enzyme is degrading or oxidizing during the assay. | Prepare fresh enzyme dilutions. Add stabilizing agents like DTT (e.g., 1 mM) to the assay buffer.[5] | |
| IC50 Value is Higher than Expected | Inaccurate AdOx Concentration: The AdOx stock solution may have degraded or was prepared incorrectly. | Prepare fresh serial dilutions of AdOx from a frozen stock for each experiment. Verify stock solution concentration if possible.[12] |
| AdOx Precipitation: AdOx has low aqueous solubility and may be precipitating in the assay buffer. | Ensure the final DMSO concentration is as low as possible (e.g., <0.5%). Add the AdOx stock to the buffer dropwise with mixing. Pre-warming the buffer can sometimes help.[9] | |
| High Enzyme Concentration: Too much enzyme in the assay can lead to rapid substrate depletion and require higher inhibitor concentrations for 50% inhibition. | Reduce the enzyme concentration in the assay. Ensure the reaction is in the linear range with respect to both time and enzyme concentration. | |
| High Background Signal | Buffer Interference: Buffer components are reacting with the detection reagent (e.g., DTNB). | Run a "buffer blank" control containing all components except the enzyme to measure any non-enzymatic reaction. Ensure buffer components do not absorb light at the detection wavelength.[5] |
| Contaminating Enzyme Activity: The enzyme preparation may be impure and contain other enzymes that produce a background signal. | Use a highly purified enzyme preparation.[5] | |
| Poor Reproducibility / Inconsistent Results | Inconsistent pH due to Temperature: Using a temperature-sensitive buffer like Tris can cause pH to vary if the temperature fluctuates. | Use a buffer with a pKa that is less sensitive to temperature, such as HEPES.[5] |
| Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitor. | Calibrate pipettes regularly. Prepare a master mix for common reagents where possible to minimize pipetting variability.[12] | |
| AdOx Degradation: Working solutions of AdOx in aqueous buffer may not be stable over time. | Always prepare fresh AdOx working solutions immediately before use. |
Visualizations
Caption: Mechanism of this compound (AdOx) action on SAH Hydrolase.
Caption: Workflow for an in vitro SAH Hydrolase inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in adenosine dialdehyde crosslinking
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in adenosine dialdehyde (AdOx) crosslinking experiments. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides & FAQs
Q1: My this compound crosslinking reaction has a very low yield. What are the most common causes?
Low crosslinking yield with this compound can stem from several factors, often related to the reaction chemistry and the stability of the reagents and products. The most common culprits include:
-
Suboptimal pH: The formation of Schiff bases between the aldehyde groups of AdOx and the primary amines (e.g., lysine residues) on your protein is pH-dependent.[1]
-
Incompatible Buffer: The buffer system you are using may be quenching the reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the aldehyde groups of AdOx.[2][3]
-
Reagent Instability: this compound can be unstable, especially in solution. Using a degraded or improperly stored stock solution will significantly reduce the concentration of active crosslinker.
-
Reversible Schiff Base Formation: The initial Schiff base formed is reversible.[4][5] Without a subsequent reduction step, the crosslinks can hydrolyze, leading to a low yield of the final crosslinked product.
-
Incorrect Molar Ratio: The ratio of this compound to your protein is critical. Too little crosslinker will result in incomplete crosslinking, while an excessive amount can lead to protein precipitation and other side reactions.[3]
-
Insufficient Incubation Time or Temperature: The crosslinking reaction may not have proceeded to completion due to inadequate incubation time or a non-optimal temperature.
Q2: How can I optimize the pH for my crosslinking reaction?
The optimal pH for Schiff base formation is typically in the range of 7.0 to 8.5.[6] At lower pH values, the amine groups on the protein are protonated and less nucleophilic, hindering the reaction. At very high pH, the concentration of the protonated Schiff base intermediate, which is necessary for dehydration to the final imine, is reduced. It is recommended to perform a pH titration experiment to determine the optimal pH for your specific protein system. For example, studies with alginate dialdehyde, another dialdehyde crosslinker, have shown that a pH of 7.4 results in favorable crosslinking characteristics.[1]
Q3: What buffers are recommended for this compound crosslinking?
It is crucial to use buffers that do not contain primary amines.[2][3] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Bicarbonate/Carbonate buffer
Q4: I'm observing precipitation in my reaction. What could be the cause and how can I prevent it?
Protein precipitation during crosslinking can be caused by:
-
Over-crosslinking: An excessive molar ratio of this compound can lead to the formation of large, insoluble protein aggregates.[3] To address this, you should perform a titration of the AdOx concentration to find the optimal ratio.
-
Low Solubility of this compound: AdOx has limited aqueous solubility.[4] If you are adding a highly concentrated stock solution in an organic solvent (like DMSO) too quickly to your aqueous protein solution, the AdOx may precipitate. Add the AdOx stock solution dropwise while gently mixing.
Q5: How can I increase the stability of my crosslinks?
The Schiff base linkage formed between this compound and primary amines is reversible.[4] To form a stable, irreversible bond, the Schiff base can be reduced to a secondary amine using a mild reducing agent.[2]
-
Sodium borohydride (NaBH₄): This is a common and effective reducing agent for this purpose.
-
Sodium cyanoborohydride (NaBH₃CN): This is another option that can be used for reductive amination.
The reduction step should be performed after the initial crosslinking reaction.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.5 | Optimal pH should be determined empirically for each protein system.[6] |
| Buffer System | PBS, HEPES, Bicarbonate | Avoid buffers containing primary amines (e.g., Tris, Glycine).[2][3] |
| Molar Excess of AdOx | 20- to 500-fold | This is a general range for dialdehyde crosslinkers and should be optimized.[7] |
| Incubation Time | 30 minutes - 2 hours | Optimization is necessary; can be performed at room temperature or 4°C.[2] |
| Quenching Agent | 1 M Tris or Glycine | Used to stop the crosslinking reaction by consuming excess AdOx.[8] |
Experimental Protocols
General Protocol for this compound Crosslinking
This protocol provides a starting point for protein crosslinking using this compound. It is crucial to optimize the conditions for your specific application.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (AdOx) stock solution (e.g., 10 mM in DMSO)
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.4)
-
Quenching Solution (1 M Tris-HCl or 1 M Glycine, pH 7.5)
-
Reducing Solution (e.g., freshly prepared 50 mM Sodium Borohydride in water)
-
SDS-PAGE loading buffer (non-reducing and reducing)
Procedure:
-
Sample Preparation: Prepare your protein solution at the desired concentration in the reaction buffer.
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess. It is recommended to test a range of molar excess ratios (e.g., 20x, 50x, 100x, 200x).
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes, 1 hour, 2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Quenching (Optional but Recommended):
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Reduction for Stable Crosslinks (Optional):
-
Add the freshly prepared sodium borohydride solution to a final concentration of 25 mM.
-
Incubate for 30 minutes at 4°C or room temperature.
-
-
Analysis:
-
Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.
-
Analyze the crosslinking efficiency by SDS-PAGE, comparing the crosslinked sample to a non-crosslinked control.[1] Crosslinked proteins will appear as higher molecular weight bands.
-
For more detailed analysis of crosslinked sites, the sample can be prepared for mass spectrometry.[9]
-
Protocol for Analysis of Crosslinking by SDS-PAGE
-
Sample Preparation: Mix your crosslinked protein sample with non-reducing SDS-PAGE loading buffer. Prepare a control sample of your un-crosslinked protein with both non-reducing and reducing loading buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein monomer and potential multimers.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Analysis: Compare the lane with the crosslinked sample to the control lanes. The appearance of new, higher molecular weight bands in the crosslinked lane indicates successful crosslinking. The intensity of these bands relative to the monomer band can provide a qualitative measure of crosslinking efficiency.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fgsc.net [fgsc.net]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Schiff base is a major DNA adduct of crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine Dialdehyde Reaction Quenching
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quenching the periodate oxidation reaction in the synthesis of adenosine dialdehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quenching of the this compound synthesis reaction.
Q1: What is the purpose of quenching the this compound synthesis reaction?
Quenching is a critical step to stop the oxidation reaction by neutralizing the excess sodium periodate. If not quenched, the oxidation may continue, potentially leading to undesired side products and making purification of the this compound more difficult.
Q2: My reaction solution is still showing oxidative activity after quenching with ethylene glycol. What should I do?
Possible Cause: Incomplete quenching is a common issue. The amount of ethylene glycol added may have been insufficient to neutralize all the excess periodate.
Solution:
-
Additional Quenching Agent: Add a small amount of additional ethylene glycol and continue to stir the reaction mixture.
-
Alternative Quencher: If the issue persists, consider adding a more robust quenching agent like aqueous sodium thiosulfate or sodium bisulfite to ensure complete neutralization of the periodate.
-
Verification: Before proceeding to purification, it is advisable to test for the presence of residual periodate. A simple colorimetric test, such as the addition of a potassium iodide solution which turns yellow/brown in the presence of an oxidant, can be used.
Q3: I've noticed some unexpected peaks in my NMR or mass spectrometry data after quenching with ethylene glycol. What could be the cause?
Possible Cause: Quenching with ethylene glycol can lead to the formation of side products. Studies on analogous reactions with cellulose have shown that this process can generate formaldehyde, which can then be incorporated into the product structure.[1][2]
Solution:
-
Alternative Quenching Methods: To avoid these side reactions, it is recommended to use alternative quenching methods.[1][2] Simple washing with deionized water can be effective, especially for smaller scale reactions.[1][2] For more complete removal of residual periodate, washing with an aqueous solution of sodium thiosulfate is a reliable alternative.[1][2]
-
Purification: If ethylene glycol has already been used, careful purification by column chromatography may help to separate the desired this compound from the side products.
Q4: Can I use a different quenching agent besides ethylene glycol?
Yes, several alternatives to ethylene glycol can be used, and in some cases, are recommended to avoid side reactions.[1][2]
-
Sodium Thiosulfate: An effective quenching agent that reduces periodate to iodate and iodide salts, which can be removed during purification.[1][2]
-
Sodium Bisulfite: Another reducing agent that can effectively quench the reaction.
-
Ethanol: Can also be used to stop the oxidation reaction.
-
Washing with Water: For some applications, simply washing the product thoroughly with water may be sufficient to remove excess reagents.[1][2]
Q5: How can I be sure that all the periodate has been quenched?
Verification Methods:
-
Colorimetric Test: A simple and rapid method is to take a small aliquot of the quenched reaction mixture and add a few drops of a potassium iodide solution. If periodate is still present, the solution will turn a yellow-brown color due to the formation of iodine.
-
Thiosulfate Titration: For a more quantitative assessment, iodometric titration with a standardized sodium thiosulfate solution can be performed to determine the concentration of any remaining periodate.[1][2]
Comparison of Quenching Methods
The following table summarizes the common quenching methods for the periodate oxidation reaction in the synthesis of this compound. Note that some of the specific parameters are derived from analogous reactions with carbohydrates and should be optimized for your specific experimental conditions.
| Quenching Agent | Typical Concentration | Reaction Time | Temperature | Advantages | Disadvantages & Potential Side Reactions |
| Ethylene Glycol | Molar excess (e.g., a few drops to 1.5 equivalents) | 10-30 minutes | Room Temperature or 0°C | Commonly used and readily available. | Can lead to the formation of formaldehyde and incorporation of glycol into the product.[1][2] Quenching may be incomplete. |
| Sodium Thiosulfate | Aqueous solution (e.g., 5-10% w/v) | 15-60 minutes | Room Temperature | Effective at completely removing residual periodate.[1][2] Avoids organic side products. | Introduces inorganic salts that need to be removed during purification. |
| Sodium Bisulfite | Aqueous solution | 15-60 minutes | Room Temperature | Strong reducing agent, effective for quenching. | Introduces inorganic salts that need to be removed during purification. |
| Ethanol | Added directly to the reaction mixture | 15-30 minutes | Room Temperature | Simple to use and can aid in precipitation of the product. | May not be as effective as stronger reducing agents for complete quenching. |
| Washing with Water | N/A | N/A | N/A | Simplest method, avoids introducing new reagents.[1][2] | May be insufficient for complete removal of periodate, especially in larger scale reactions.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Ethylene Glycol Quenching
This protocol describes the synthesis of this compound from adenosine using sodium periodate, with quenching of the excess periodate using ethylene glycol.[3]
Materials:
-
Adenosine
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Distilled water
-
Reaction vessel (light-protected)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve adenosine in distilled water in a light-protected reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of sodium periodate solution to the adenosine solution while stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
Quench the excess periodate by adding a few drops of ethylene glycol.
-
Stir the reaction mixture for an additional 15-30 minutes at room temperature.
-
The resulting solution contains this compound. Purify the this compound from the reaction mixture using an appropriate method such as column chromatography.
-
Characterize the final product using techniques like NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Quenching with Sodium Thiosulfate
This protocol provides a method for quenching the periodate oxidation reaction using an aqueous solution of sodium thiosulfate. This method is recommended to avoid the side reactions associated with ethylene glycol.[1][2]
Materials:
-
Reaction mixture containing this compound and excess sodium periodate
-
Aqueous sodium thiosulfate solution (e.g., 10% w/v)
-
Potassium iodide solution (for testing)
Procedure:
-
Upon completion of the oxidation reaction (as monitored by TLC), slowly add the aqueous sodium thiosulfate solution to the reaction mixture while stirring.
-
Continue stirring for 30-60 minutes at room temperature.
-
To verify complete quenching, take a small aliquot of the reaction mixture and add a drop of potassium iodide solution. The absence of a yellow/brown color indicates that the periodate has been fully neutralized.
-
Proceed with the purification of this compound, for example, by column chromatography to remove the inorganic salts and any remaining impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for choosing a quenching method.
References
Technical Support Center: Improving the Efficiency of Adenosine Dialdehyde (AdOx) Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using adenosine dialdehyde (AdOx).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AdOx)?
A1: this compound is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] This inhibition leads to the intracellular accumulation of SAH, which in turn acts as a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[2] This indirect inhibition of methyltransferases disrupts cellular methylation processes.[3]
Q2: What is a typical working concentration for AdOx in cell culture?
A2: The optimal working concentration of AdOx is highly cell-line dependent. However, a common final concentration range is 10-40 µM.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store AdOx?
A3: AdOx is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. To avoid solubility issues, it is recommended to add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling.[4] Pre-warming the culture medium to 37°C can also help. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to minimize off-target effects.[4] AdOx stock solutions should be stored at -20°C or -80°C.[5]
Q4: How can I assess the effectiveness of my AdOx treatment?
A4: The effectiveness of AdOx treatment can be evaluated by observing the desired biological outcome, such as decreased cell proliferation, induction of apoptosis, or changes in protein methylation status.[6][7] Downstream analyses like Western blotting for specific methylated proteins or their downstream effectors can confirm the molecular effects of AdOx.
Q5: What are the common signaling pathways affected by AdOx treatment?
A5: AdOx treatment has been shown to impact several signaling pathways. Notably, it can suppress the Ras/Raf-1/ERK/AP-1 pathway by inhibiting the methylation-dependent activation of Ras.[4][8] Additionally, AdOx can inhibit the NF-κB pathway by promoting the degradation of the IκB kinase complex.[1]
Troubleshooting Guides
Problem 1: High Cytotoxicity or Low Cell Viability
| Potential Cause | Recommended Solution |
| AdOx concentration is too high. | Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal non-toxic concentration for your cell line. |
| Prolonged incubation time. | Conduct a time-course experiment to identify the shortest effective incubation time. |
| Cell line is particularly sensitive. | Use a lower starting concentration and gradually increase it. Consider using a less sensitive cell line if appropriate for the experimental question. |
| High final DMSO concentration. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Prepare a vehicle control with the same final DMSO concentration.[4] |
Problem 2: No Observable Effect of AdOx Treatment
| Potential Cause | Recommended Solution |
| AdOx concentration is too low. | Perform a dose-response experiment with higher concentrations. |
| Insufficient incubation time. | Increase the duration of AdOx treatment to allow for the accumulation of S-adenosyl-L-homocysteine (SAH).[9] |
| AdOx degradation. | Prepare fresh dilutions of AdOx from a stock solution for each experiment. Ensure proper storage of the stock solution.[9] |
| Cell line is resistant. | Some cell lines, like A549, have shown resistance to the anti-proliferative effects of AdOx at concentrations up to 500µM.[6][10] Consider using a different cell line or a combination treatment. |
| Inefficient cellular uptake. | While generally cell-permeable, uptake efficiency can vary. If suspected, consult literature for methods to enhance uptake in your specific cell type. |
Problem 3: AdOx Precipitation in Culture Media
| Potential Cause | Recommended Solution |
| High final concentration of AdOx. | The requested final concentration may exceed its solubility limit in the aqueous medium. Perform a solubility test before treating cells. |
| Improper dilution technique. | Add the concentrated DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling to ensure gradual dilution.[4] |
| Suboptimal stock solution concentration. | A stock solution that is too concentrated can exacerbate precipitation. A stock that is too dilute may require a larger volume, increasing the final DMSO percentage. Optimize the stock concentration accordingly. |
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of this compound (AdOx) in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 / Effective Concentration |
| Murine Neuroblastoma (C-1300) | Neuroblastoma | Cell Growth Inhibition | 72 | 1.5 µM[3][9] |
| Murine Neuroblastoma (MNB) | Neuroblastoma | Cell Replication | Not Specified | 1.5 µM (50% inhibition)[3][5] |
| MCF-7 | Breast Cancer | MTT Assay | 72 | Significant inhibition at 10 µM and 100 µM[9][10] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 72 | Significant inhibition at 10 µM and 100 µM[9][10] |
| H292 | Lung Cancer | MTT Assay | 72 | Significant inhibition at 10 µM and 100 µM[9][10] |
| A549 | Lung Cancer | MTT Assay | 72 | No significant impact on proliferation up to 500 µM[6][9][10] |
| HeLa | Cervical Cancer | - | 24 and 48 | Concentrations tested: 10, 20, 40 µM[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after AdOx treatment using a colorimetric MTT assay.
Materials:
-
This compound (AdOx)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[3]
-
AdOx Treatment: Prepare serial dilutions of AdOx in culture medium. Remove the old medium and add 100 µL of the AdOx dilutions to the respective wells.[3] Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[6][11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis of AdOx-Treated Cells
This protocol outlines the steps for analyzing protein expression changes in response to AdOx treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against components of the Ras or NF-κB pathways)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After AdOx treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[3]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[3]
Visualizations
Caption: Mechanism of Action of this compound (AdOx).
Caption: AdOx-mediated inhibition of the Ras/Raf-1/ERK/AP-1 signaling pathway.
Caption: General experimental workflow for AdOx treatment and analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. astorscientific.us [astorscientific.us]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses MMP-9-mediated invasion of cancer cells by blocking the Ras/Raf-1/ERK/AP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.plos.org [journals.plos.org]
- 11. benchchem.com [benchchem.com]
Common mistakes to avoid with adenosine dialdehyde experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing adenosine dialdehyde (AdOx), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AdOx)?
A1: this compound is an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH into adenosine and homocysteine.[2][3] By inhibiting SAH hydrolase, AdOx causes the intracellular accumulation of SAH.[2][4][5] SAH, in turn, acts as a product feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[2][5][6] This leads to a global reduction in cellular methylation processes, which are vital for gene expression and signal transduction.[6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][7] It is sparingly soluble in PBS (pH 7.2) and considered insoluble in water and ethanol.[7] For long-term storage, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least 4 years.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[7][8]
Q3: What are typical working concentrations for AdOx in cell culture experiments?
A3: The optimal working concentration of AdOx is highly cell-line dependent and should be determined empirically through a dose-response experiment.[4][6] However, a common concentration range used in studies is 10-40 µM.[4][7] For some sensitive cell lines, like murine neuroblastoma cells, the 50% inhibitory concentration (IC50) has been reported to be as low as 1.5 µM after 72 hours of incubation.[6][7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of AdOx in culture medium | The final concentration of AdOx exceeds its aqueous solubility limit. | Perform a serial dilution of the AdOx DMSO stock solution in pre-warmed (37°C) complete culture medium.[7] Add the DMSO stock dropwise while gently vortexing to aid dispersion.[7] |
| High final concentration of the solvent (e.g., DMSO). | Ensure the final DMSO concentration in the culture medium is kept below 0.5%, with 0.1% being ideal for most cell lines to minimize solvent toxicity.[7] | |
| Improper dilution technique. | Avoid adding the concentrated DMSO stock directly and rapidly to the aqueous medium.[7] | |
| High levels of cytotoxicity observed | The cell line is particularly sensitive to the inhibition of methylation. | Conduct a thorough dose-response and time-course experiment to identify the optimal non-toxic concentration and treatment duration for your specific cell line.[4][6] |
| The concentration of AdOx is too high or the treatment is too long. | Reduce the concentration of AdOx and/or shorten the incubation time.[6] | |
| Solvent toxicity. | Always include a vehicle-treated control (e.g., DMSO at the same final concentration) to assess the effect of the solvent on cell viability.[4] | |
| No observable effect of AdOx | Insufficient concentration of AdOx. | Increase the concentration of AdOx. It is crucial to have performed a dose-response curve to inform concentration selection.[6] |
| Insufficient incubation time. | Extend the duration of the AdOx treatment to allow for the accumulation of SAH and subsequent inhibition of methyltransferases.[6] | |
| Degradation of AdOx. | Prepare fresh dilutions of AdOx from a properly stored stock solution for each experiment.[6] |
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Observed Effect |
| Murine Neuroblastoma (C1300) | Neuroblastoma | Cell Growth Inhibition | 72 | IC50: 1.5 µM[6][9] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | 72 | Decreased growth rate[10] |
| MCF-7 | Breast Cancer | Proliferation Assay | 72 | Decreased growth rate[10] |
| H292 | Lung Cancer | MTT Assay | 72 | Significant inhibition at 10 µM and 100 µM[6] |
| A549 | Lung Cancer | MTT Assay | 72 | No significant impact on proliferation up to 500 µM[6] |
| HeLa | Cervical Cancer | Not Specified | 24 and 48 | Concentrations tested: 10, 20, 40 µM[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment, such as a laminar flow hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the powder is completely dissolved.[7]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to minimize freeze-thaw cycles.[7]
-
Store the aliquots at -80°C for long-term storage.[7]
Protocol 2: General Protocol for AdOx Treatment of Cultured Cells
Materials:
-
Cultured cells in multi-well plates
-
Complete culture medium
-
This compound DMSO stock solution (from Protocol 1)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-warm the complete culture medium to 37°C.[7]
-
Prepare serial dilutions of the AdOx stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent across all treatments and is below 0.5%.[7]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest AdOx concentration used.[4]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of AdOx or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Proceed with downstream analyses such as cell viability assays or western blotting.
Protocol 3: S-Adenosylhomocysteine (SAH) Hydrolase Activity Assay
This assay measures the hydrolytic activity of SAH hydrolase by quantifying the production of homocysteine.
Materials:
-
Cell or tissue lysate
-
Potassium phosphate buffer (pH 7.2)
-
EDTA
-
Adenosine deaminase
-
S-adenosylhomocysteine (SAH)
-
Sulfosalicylic acid
-
Reagents for homocysteine quantification (e.g., Ellman's reagent or HPLC analysis)
Procedure:
-
Prepare a reaction mixture containing the cell lysate, potassium phosphate buffer, EDTA, and adenosine deaminase.
-
Incubate the mixture at 37°C for a short period to remove any endogenous adenosine.[11]
-
Initiate the enzymatic reaction by adding SAH.[11]
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[11]
-
Stop the reaction by adding sulfosalicylic acid.[11]
-
Quantify the amount of homocysteine produced using a suitable method. A colorimetric method using Ellman's reagent (DTNB) can be employed, where the absorbance is measured at 412 nm.[12][13]
Visualizations
Caption: Mechanism of action of this compound (AdOx).
Caption: General experimental workflow for AdOx studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. S-adenosylhomocysteine hydrolase deficiency in a human: A genetic disorder of methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to remove unreacted adenosine dialdehyde from a sample
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted adenosine dialdehyde from a sample.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound from my sample?
A1: Unreacted this compound can interfere with downstream applications by reacting with other molecules in your sample. Its presence can lead to non-specific cross-linking, inaccurate quantification, and potential cytotoxicity in cell-based assays. Therefore, its removal is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary methods for removing unreacted this compound?
A2: The two main strategies for removing unreacted this compound are:
-
Quenching: This involves reacting the excess aldehyde with a quenching agent, typically a primary amine, to form a stable, non-reactive Schiff base.
-
Reduction: This method uses a reducing agent, such as sodium borohydride, to convert the aldehyde groups into non-reactive primary alcohols.
Q3: Which quenching agent should I choose?
A3: The choice of quenching agent depends on your specific application and the nature of your sample. Common quenching agents include Tris, glycine, and ethanolamine. Tris and glycine are effective and widely used. The choice may also be influenced by the buffer system of your downstream applications.
Q4: Should I be concerned about the stability of the Schiff base formed during quenching?
A4: Schiff base formation is a reversible reaction, and the stability of the imine bond is pH-dependent.[1][2] While generally stable under neutral to slightly basic conditions, the Schiff base can hydrolyze at acidic pH. For applications requiring long-term stability or harsh acidic conditions, a subsequent reduction step to form a stable secondary amine is recommended.
Q5: Can the quenching or reduction process affect my protein of interest?
A5: While the methods are generally mild, it is important to consider potential effects on your sample. High concentrations of reducing agents or extreme pH changes can potentially denature proteins. It is always advisable to optimize the concentration of the quenching or reducing agent and the reaction time for your specific sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of this compound | - Insufficient concentration of quenching/reducing agent.- Suboptimal reaction time or temperature.- Inefficient purification method. | - Increase the molar excess of the quenching or reducing agent.- Extend the reaction time or perform the reaction at room temperature if initially done at 4°C.- Optimize your purification method (e.g., increase dialysis time, use a size-exclusion column with the appropriate molecular weight cut-off). |
| Precipitation of the sample after adding quenching/reducing agent | - High concentration of the quenching/reducing agent.- Change in buffer composition leading to decreased protein solubility. | - Reduce the concentration of the quenching/reducing agent.- Perform a buffer exchange into a more suitable buffer after the quenching/reduction step. |
| Interference in downstream assays | - The quenching agent (e.g., Tris) may interfere with certain enzymatic assays or labeling reactions.- The reduced dialdehyde may still interact non-specifically with other molecules. | - Choose a quenching agent that is compatible with your downstream applications (e.g., glycine).- Perform a thorough purification step (e.g., dialysis or size-exclusion chromatography) to remove all small molecules. |
| Loss of biological activity of the sample | - Exposure to harsh pH conditions during quenching or reduction.- The reducing agent may have affected disulfide bonds in proteins. | - Maintain a physiological pH during the quenching and reduction steps.- Use a milder reducing agent or a lower concentration of sodium borohydride. |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound with a Primary Amine
This protocol describes the removal of excess this compound by forming a Schiff base with a primary amine-containing quenching agent.
Materials:
-
Sample containing unreacted this compound
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0
-
Purification system (e.g., dialysis tubing with an appropriate MWCO, size-exclusion chromatography column)
-
Reaction buffer (amine-free, e.g., PBS)
Procedure:
-
Addition of Quenching Agent: To your reaction mixture, add the quenching buffer to a final concentration of 50-100 mM.[3] For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0, to a 1 mL reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove the quenched this compound and excess quenching agent by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
Protocol 2: Reduction of Unreacted this compound
This protocol describes the conversion of excess this compound to a non-reactive diol using sodium borohydride.
Materials:
-
Sample containing unreacted this compound
-
Sodium borohydride (NaBH₄) solution: 10 mg/mL in 0.1 M NaOH (prepare fresh)
-
Reaction buffer (amine-free, pH ~7.4-8.0)
-
Purification system
Procedure:
-
pH Adjustment: Ensure the pH of your reaction mixture is between 7.4 and 8.0.
-
Addition of Reducing Agent: Add the freshly prepared sodium borohydride solution to your reaction mixture to a final concentration of 1-2 mg/mL. Add the solution dropwise while gently mixing.
-
Incubation: Incubate the reaction at 4°C for 30-60 minutes.
-
Purification: Remove the reduced this compound and byproducts by dialysis or size-exclusion chromatography.
Protocol 3: Quenching Followed by Reduction for a Stable Linkage
This protocol is recommended when a highly stable final product is required, as it converts the Schiff base to a stable secondary amine.
Materials:
-
All materials from Protocol 1 and Protocol 2
Procedure:
-
Quenching: Follow steps 1 and 2 from Protocol 1 to quench the excess this compound.
-
Reduction: Following the quenching incubation, add freshly prepared sodium borohydride solution to a final concentration of 1-2 mg/mL.
-
Incubation: Incubate at 4°C for 30-60 minutes.
-
Purification: Purify the sample using dialysis or size-exclusion chromatography to remove all small molecule reagents and byproducts.
Data Presentation
Table 1: Comparison of Methods for Removing Unreacted this compound
| Feature | Quenching (Schiff Base Formation) | Reduction (Diol Formation) | Quenching followed by Reduction |
| Primary Reagent | Primary amine (e.g., Tris, glycine) | Sodium borohydride (NaBH₄) | Primary amine followed by NaBH₄ |
| Mechanism | Forms a Schiff base (C=N) | Reduces aldehyde (CHO) to alcohol (CH₂OH) | Forms a stable secondary amine (CH₂-NH) |
| Reaction Speed | Relatively fast (1-2 hours) | Fast (30-60 minutes) | Sequential reaction, longer total time |
| Product Stability | Reversible, pH-dependent[1][2] | Stable | Very stable |
| Potential Issues | Quenching agent may interfere with downstream assays. Schiff base can be unstable. | NaBH₄ can potentially reduce other functional groups or affect protein structure. | Combines the potential issues of both methods, requires careful optimization. |
| Best For | Quick removal when downstream conditions are compatible and long-term stability is not critical. | Direct inactivation of aldehydes when the presence of a primary amine is not desired. | Applications requiring a highly stable and irreversible linkage, and where long-term sample integrity is paramount. |
Visualizations
Caption: Workflow for quenching unreacted this compound.
Caption: Workflow for the reduction of unreacted this compound.
Caption: Reaction pathways for quenching and reduction.
References
Adenosine dialdehyde side reactions and how to minimize them
For researchers, scientists, and drug development professionals utilizing adenosine dialdehyde (AdOx), this technical support center provides essential guidance on navigating and troubleshooting common challenges encountered during its synthesis and application. This resource offers detailed answers to frequently asked questions, troubleshooting guides for synthesis side reactions, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as AdOx or periodate-oxidized adenosine, is a synthetic derivative of adenosine. Its principal application in biomedical research is as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, which in turn acts as a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, AdOx is a valuable tool for studying the role of methylation in various cellular processes, including gene expression and signal transduction.
Q2: What are the most common side reactions during the synthesis of this compound?
The synthesis of this compound via periodate oxidation of adenosine is generally efficient. However, several side reactions can occur, leading to impurities in the final product. The most common issues include:
-
Presence of unreacted starting material: Incomplete oxidation can leave residual adenosine in the product mixture.
-
Formation of corresponding dialdehydes from impurities: Commercially available adenosine may contain other nucleosides such as guanosine, inosine, and uridine. These can also be oxidized by periodate to form their respective dialdehydes.
-
Overoxidation: The use of a large excess of sodium periodate or prolonged reaction times can lead to the degradation of the this compound product, potentially yielding the free base, adenine.
-
Formation of α,β-unsaturated aldehydes: Heating the reaction mixture or the purified product can cause degradation to α,β-unsaturated aldehydes.[1]
Q3: How can I minimize the formation of these side products?
Minimizing side reactions is crucial for obtaining high-purity this compound. Key strategies include:
-
Use high-purity adenosine: Start with adenosine of the highest possible purity to minimize the formation of other nucleoside dialdehydes.
-
Control the stoichiometry of sodium periodate: Use a slight molar excess of sodium periodate to ensure complete conversion of adenosine while minimizing the risk of overoxidation.
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the adenosine starting material and the formation of the product. Quench the reaction promptly upon completion.
-
Maintain a low temperature: Perform the reaction at a low temperature (e.g., in an ice bath) to control the reaction rate and reduce the likelihood of overoxidation and other degradation pathways.
-
Avoid heating: Do not heat the reaction mixture or the final product to prevent the formation of α,β-unsaturated aldehydes.[1]
Q4: What is the recommended method for purifying this compound?
The most effective method for purifying this compound from unreacted starting materials and side products is High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is commonly employed for this purpose.
Troubleshooting Guide for this compound Synthesis
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure the sodium periodate is fresh and has been stored properly.- Use a slight molar excess of sodium periodate.- Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC. |
| Degradation of the product. | - Maintain a low reaction temperature (0-4°C).- Avoid exposure of the reaction mixture to light.- Quench the reaction promptly upon completion. | |
| Presence of Multiple Spots on TLC After Reaction | Impurities in the starting adenosine. | - Use high-purity adenosine (>99%).- Characterize the impurities in the starting material if possible. |
| Formation of side products (e.g., other nucleoside dialdehydes). | - Optimize reaction conditions (temperature, stoichiometry) to favor the desired reaction.- Employ a robust purification method like preparative HPLC. | |
| Final Product Contains Adenine | Overoxidation of this compound. | - Reduce the molar excess of sodium periodate.- Shorten the reaction time.- Ensure the reaction temperature is kept low. |
| Product is Unstable or Shows Degradation Over Time | Formation of α,β-unsaturated aldehydes. | - Avoid heating the product at any stage.- Store the purified this compound at -20°C or lower. |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity | Reference |
| Sodium Periodate Stoichiometry | 1.1 equivalents | 2.0 equivalents | Increasing the equivalents may improve the conversion of adenosine but also increases the risk of overoxidation, potentially lowering the overall yield of pure product. | General synthetic chemistry principles |
| Reaction Temperature | 0-4°C | Room Temperature | Lower temperatures generally provide better control over the reaction, leading to higher purity by minimizing side reactions and degradation. | General synthetic chemistry principles |
| Reaction Time | 1-2 hours | > 4 hours | Longer reaction times may lead to a higher conversion of the starting material but also increase the risk of overoxidation and product degradation. | General synthetic chemistry principles |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Periodate Oxidation
Materials:
-
Adenosine (high purity)
-
Sodium periodate (NaIO₄)
-
Distilled water
-
Ethylene glycol
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Ice bath
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve adenosine in distilled water in the reaction vessel to a desired concentration.
-
Cool the solution in an ice bath with continuous stirring.
-
Prepare a solution of sodium periodate in distilled water (a slight molar excess, e.g., 1.1 equivalents).
-
Slowly add the sodium periodate solution dropwise to the cold adenosine solution while stirring vigorously.
-
Monitor the progress of the reaction by TLC until the adenosine spot is no longer visible.
-
Once the reaction is complete, quench the excess periodate by adding a few drops of ethylene glycol. The solution is now ready for purification.
Protocol 2: Purification of this compound by Reversed-Phase HPLC
Instrumentation and Columns:
-
A preparative HPLC system with a UV detector.
-
A reversed-phase C18 column is a suitable choice for this separation.
Mobile Phase Preparation:
-
A common mobile phase system consists of a gradient of acetonitrile in water or an aqueous buffer (e.g., ammonium acetate). The exact gradient will need to be optimized based on the specific column and system used.
General HPLC Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (low percentage of acetonitrile).
-
Dissolve the crude this compound reaction mixture in the mobile phase.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the compounds. This compound will elute at a specific retention time, separated from unreacted adenosine, adenine, and other side products.
-
Monitor the elution profile using a UV detector at a wavelength of 260 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., by lyophilization) to obtain the purified this compound.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting logic for this compound synthesis.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for this compound synthesis and purification.
References
Technical Support Center: Adenosine Dialdehyde (AdOx) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing adenosine dialdehyde (AdOx) in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a special focus on adjusting incubation times for desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AdOx)?
A1: this compound (AdOx) is a potent inhibitor of the enzyme S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2][3] This inhibition leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH). SAH is a natural product and a strong negative feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3][4] Consequently, AdOx indirectly inhibits a broad range of cellular methylation reactions that are critical for various biological processes, including gene expression and signal transduction.[4]
Q2: What is a typical starting concentration and incubation time for AdOx treatment?
A2: The optimal concentration and incubation time of AdOx are highly dependent on the specific cell line and the experimental objective. However, a common starting point for many cancer cell lines is a concentration range of 10-50 µM, with incubation times ranging from 24 to 72 hours.[5][6][7] For instance, the IC50 for murine neuroblastoma cells has been reported to be 1.5 µM after a 72-hour incubation.[4][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.[4][9]
Q3: How do I prepare and store AdOx solutions?
A3: AdOx is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[9][10] This stock solution should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[10] When preparing the working solution, the DMSO stock should be diluted in pre-warmed cell culture medium to the final desired concentration. To avoid precipitation, add the DMSO stock to the medium dropwise while gently mixing.[10] The final DMSO concentration in the culture medium should be kept low (ideally ≤ 0.1%) to minimize solvent-induced toxicity.[10]
Q4: What are the visual signs of AdOx-induced cytotoxicity in cell culture?
A4: Common morphological signs of cytotoxicity include a noticeable reduction in cell number, changes in cell shape such as rounding and detachment from the culture surface, and the appearance of cellular debris in the medium.[4] For a quantitative assessment, cytotoxicity can be measured using assays like the MTT or LDH release assays.[4]
Troubleshooting Guide: Adjusting Incubation Time
This guide provides solutions to common issues encountered during this compound experiments, with a focus on optimizing incubation time.
| Issue | Possible Cause | Recommended Solution |
| No observable effect on the target pathway, even at high concentrations. | Insufficient incubation time: The duration of AdOx treatment may not be long enough for the accumulation of S-adenosyl-L-homocysteine (SAH) to effectively inhibit methyltransferases.[4] | Increase incubation time: Perform a time-course experiment, testing longer incubation periods (e.g., 48, 72, or even 96 hours).[4][9] Analyze your endpoint at multiple time points to identify the optimal duration. |
| AdOx degradation: AdOx may not be stable in the culture medium for extended periods. | Prepare fresh dilutions: Always use freshly prepared dilutions of AdOx from a frozen stock for each experiment.[4] | |
| Cell line insensitivity: The specific cell line may be resistant to the effects of methylation inhibition. | Verify target pathway: Confirm that the targeted methylation pathway is active in your cell line. Increase concentration: Cautiously increase the AdOx concentration in conjunction with time-course experiments. | |
| High levels of cytotoxicity observed, even at low AdOx concentrations. | Cell line sensitivity: The cell line is particularly sensitive to the global inhibition of methylation.[4] | Reduce incubation time: A shorter incubation period may be sufficient to achieve the desired effect without causing excessive cell death. Perform a time-course experiment with earlier time points (e.g., 6, 12, 24 hours).[4] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Lower solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%, ideally ≤0.1%).[10] Always include a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Sub-optimal AdOx concentration: The concentration used may be too high for the chosen incubation time. | Perform a dose-response experiment: Test a wider range of lower concentrations (e.g., picomolar to low nanomolar range) to find a non-toxic effective concentration.[4] | |
| Inconsistent results between experiments. | Variations in incubation time: Minor differences in the duration of AdOx exposure can lead to variability. | Standardize timing: Use a precise timer and consistent cell handling procedures to ensure uniform incubation times across all experiments. |
| Variations in cell density: Cell density can influence the effective concentration of AdOx and the cellular response. | Standardize cell seeding: Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase at the time of treatment.[4] | |
| Cell health and passage number: The physiological state of the cells can impact their response to AdOx. | Use healthy, low-passage cells: Use cells that are healthy and within a consistent, low passage number range to ensure reproducibility.[4] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment to Determine Optimal AdOx Incubation Time
This protocol describes a systematic approach to identify the optimal, non-toxic concentration and incubation duration of AdOx for a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (AdOx) stock solution (10 mM in DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent during the longest incubation period. Allow cells to adhere overnight.
-
AdOx Preparation: Prepare serial dilutions of the AdOx stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest AdOx concentration.
-
Treatment: Remove the existing medium and add the AdOx-containing medium or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot dose-response curves for each incubation time to determine the IC50 value. Select the highest concentration and longest incubation time that maintains high cell viability while showing a significant effect on your target of interest (to be determined by a separate assay).
Protocol 2: Western Blot Analysis of Methylation-Dependent Protein Expression
This protocol is for assessing the effect of AdOx treatment on the expression of a protein regulated by methylation.
Materials:
-
AdOx-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the protein of interest and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimized concentration and incubation time of AdOx determined in Protocol 1. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control. Compare the protein expression levels between AdOx-treated and control samples.
Visualizations
Caption: Mechanism of action of this compound (AdOx).
Caption: Experimental workflow for optimizing AdOx incubation time.
Caption: Troubleshooting logic for adjusting AdOx incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Solving solubility issues with adenosine dialdehyde in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine Dialdehyde (AdOx).
Troubleshooting Guide: Solubility Issues
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous culture media is a common challenge due to its low aqueous solubility.[1] Below are common causes and solutions to address this issue.
| Problem | Root Cause | Solution |
| Precipitation upon dilution | The final concentration of AdOx in the culture medium exceeds its solubility limit. | Perform a dose-response curve to determine the lowest effective concentration. For many cell lines, AdOx shows inhibitory effects at low micromolar concentrations (e.g., 1.5 µM).[1] |
| High final concentration of DMSO in the culture medium can cause the compound to "crash out" of solution. | Keep the final DMSO concentration below 0.5%, with 0.1% being ideal for most cell lines to minimize effects on cell viability and behavior.[1] | |
| Rapid addition of the concentrated DMSO stock to the aqueous medium. | Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling. Pre-warming the culture medium to 37°C can also aid in solubility.[1] | |
| Cloudy or particulate stock solution | Incomplete dissolution in DMSO. | Gentle warming and/or sonication can help dissolve the compound in fresh, anhydrous DMSO.[1] |
| Suboptimal stock solution concentration. | Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) to allow for the addition of a small volume to the culture medium, keeping the final DMSO concentration low.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2] It is crucial to use high-purity, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[1][3]
Q2: What are the recommended storage conditions for this compound solutions?
A2:
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solution in DMSO: Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[3][4]
Q3: My this compound solution appears cloudy or has particulates. What should I do?
A3: If you observe precipitation or cloudiness during the preparation of the stock solution, gentle warming and/or sonication can help dissolve the compound.[1] Ensure you are using fresh, anhydrous DMSO. If precipitation occurs after dilution in culture media, refer to the troubleshooting guide above.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, irreversible inhibitor of the enzyme S-adenosylhomocysteine (SAH) hydrolase.[5][6] This inhibition leads to the accumulation of SAH, which in turn acts as a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[6][7] This disrupts cellular methylation processes.[7]
Q5: What is a typical working concentration for this compound in cell culture?
A5: The optimal working concentration is cell-line dependent. However, concentrations in the range of 10-40 µM have been used in HeLa cells.[3] For some neuroblastoma cells, 50% inhibition of cell growth was observed at 1.5 µM.[1][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 19 mg/mL (71.63 mM) | [2][3] |
| DMSO | 10 mg/mL (37.70 mM) | [5][8] |
| DMSO | ≥ 100 mg/mL (377.03 mM) | [4] |
| Water | Insoluble | [2][3] |
| Ethanol | Insoluble | [3] |
| PBS (pH 7.2) | 0.1 mg/mL | [5] |
Table 2: In Vitro Efficacy
| Cell Line | Effect | Concentration | Reference |
| Murine Neuroblastoma (MNB) | 50% inhibition of cell replication | 1.5 µM | [4][8] |
| HeLa | Inhibition of methylation | 10-40 µM | [3] |
| Breast Cancer (MDA-MB231, MCF-7) | Inhibition of proliferation | 0.01-100 µM | [9] |
| Lung Cancer (H292) | Inhibition of proliferation | 0.01-100 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).[1]
-
Gently vortex or sonicate until the powder is completely dissolved.[1]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.[1]
Protocol 2: Treatment of Cells with this compound
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-warm the complete culture medium to 37°C.[1]
-
Perform a serial dilution of the this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.[1]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.[10]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1]
-
Proceed with downstream analysis (e.g., cell viability assay, western blot).
Visualizations
Caption: Mechanism of action of this compound (AdOx).
Caption: Workflow for preparing and using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (34240-05-6) for sale [vulcanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound (ADOX) | 34240-05-6 | MOLNOVA [molnova.com]
- 9. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Adenosine Dialdehyde and Glutaraldehyde for Protein Immobilization
For researchers, scientists, and drug development professionals, the effective immobilization of proteins is a critical step in a vast array of applications, from biocatalysis to diagnostics and drug delivery. The choice of crosslinking agent is paramount to preserving protein structure and function. This guide provides a detailed comparison of glutaraldehyde, the industry standard, with the potential alternative, adenosine dialdehyde.
While glutaraldehyde is a well-established and widely used crosslinking agent for protein immobilization, this compound presents a potential, albeit less explored, alternative. This guide will delve into the properties and performance of both, providing available experimental data for glutaraldehyde and a theoretical framework for the potential application of this compound.
Glutaraldehyde: The Gold Standard
Glutaraldehyde is a five-carbon dialdehyde that has been extensively used for protein immobilization due to its efficiency and low cost.[1] It reacts primarily with the ε-amino groups of lysine residues on the protein surface, forming Schiff bases.[2] These initial linkages can be further stabilized through various reactions, including Michael-type additions with other amino acid residues, leading to stable, covalent crosslinks.[2] This multipoint covalent attachment often results in a significant increase in the stability of the immobilized protein.[3][4]
Performance Data
The effectiveness of glutaraldehyde in protein immobilization is well-documented. Key performance indicators include immobilization efficiency, retention of biological activity, and enhanced stability.
| Parameter | Enzyme/Protein | Support Material | Immobilization Efficiency (%) | Activity Retention (%) | Stability Enhancement | Reference |
| Immobilization Yield | Human IgG | Paper | High | Not Specified | Superior to NaIO4 method | [5] |
| Enzyme Loading | Lipase B from Candida antarctica | Magnetic Nanoparticles | Not Specified | Enhanced | Improved | [2] |
| Catalase | Not Specified | Not Specified | Not Specified | Not Specified | Half-life increased from 2 to 55 days at room temperature | [3] |
| β-galactosidase | Graphite | Not Specified | 17-25% (specific activity yield) | Not Specified | Km value increased five-fold | [3] |
| Glucose Oxidase | Amino-supports | Not Specified | High | Not Specified | Over 400-fold increase in stability | [4] |
Experimental Protocol: Glutaraldehyde-Mediated Protein Immobilization
The following is a generalized protocol for the covalent immobilization of proteins using glutaraldehyde.
Materials:
-
Support material with primary amino groups (e.g., amino-activated Sepharose, chitosan beads)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Blocking agent (e.g., glycine, ethanolamine)
-
Washing buffers
Procedure:
-
Support Activation:
-
Wash the amino-activated support with a suitable buffer.
-
Incubate the support with a glutaraldehyde solution (typically 0.5-2.5% v/v) in a buffer for a defined period (e.g., 1-2 hours) at room temperature with gentle agitation.
-
Thoroughly wash the activated support with buffer to remove excess glutaraldehyde.
-
-
Protein Immobilization:
-
Add the protein solution to the activated support.
-
Incubate for a specific time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing.
-
-
Blocking:
-
Remove the unbound protein solution.
-
Add a blocking agent solution to the support to react with any remaining active aldehyde groups.
-
Incubate for a short period (e.g., 30-60 minutes).
-
-
Final Washing:
-
Wash the immobilized protein conjugate extensively with buffers to remove any non-covalently bound protein and blocking agent.
-
-
Storage:
-
Store the immobilized protein in an appropriate buffer at a low temperature (e.g., 4°C).
-
This compound: A Potential Alternative
This compound, also known as AdOx, is a well-known inhibitor of S-adenosylhomocysteine (SAH) hydrolase, which plays a crucial role in cellular methylation processes.[6][7] Chemically, it is a dialdehyde derived from the oxidation of adenosine. While its primary application in research is to study the effects of hypomethylation on cellular functions like gene expression and cancer cell proliferation,[8][9] its dialdehyde nature suggests its potential as a crosslinking agent for protein immobilization, analogous to glutaraldehyde.
To date, there is a lack of direct experimental evidence in the scientific literature comparing this compound and glutaraldehyde for protein immobilization. However, based on its chemical structure, a similar reaction mechanism involving the formation of Schiff bases with primary amino groups of proteins can be postulated.
Hypothetical Performance and Considerations
The larger and more complex structure of this compound compared to glutaraldehyde could offer both advantages and disadvantages:
-
Potential for more specific interactions: The adenosine moiety could potentially interact with specific binding sites on certain proteins, leading to a more controlled and oriented immobilization.
-
Steric hindrance: The bulkiness of the molecule might lead to lower immobilization efficiency compared to the smaller and more flexible glutaraldehyde.
-
Biocompatibility: The biocompatibility of this compound-crosslinked materials would need to be thoroughly investigated, especially for in-vivo applications.
Further research is required to validate the efficacy of this compound as a protein immobilization agent and to compare its performance against established methods using glutaraldehyde.
Visualizing the Processes
To better understand the workflows and chemical reactions involved, the following diagrams are provided.
Caption: A typical workflow for protein immobilization using glutaraldehyde.
Caption: Simplified reaction of glutaraldehyde with protein amino groups.
Caption: A proposed workflow for protein immobilization using this compound.
Conclusion
Glutaraldehyde remains a robust and well-characterized crosslinking agent for protein immobilization, offering high efficiency and enhanced protein stability. Its performance is supported by a wealth of experimental data. This compound, while a potent biochemical tool in its own right, is largely unexplored as a protein immobilization agent. Its dialdehyde structure presents a theoretical basis for such applications, but a thorough experimental evaluation is necessary to determine its viability and potential advantages over established methods. Researchers are encouraged to consider the well-documented reliability of glutaraldehyde for current applications while acknowledging the potential for novel crosslinkers like this compound to offer unique properties that may be advantageous in specific contexts, pending further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Glutaraldehyde Cross-Linking Modes on the Recyclability of Immobilized Lipase B from Candida antarctica for Transesterification of Soy Bean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Adenosine Dialdehyde Crosslinks: A Comparative Guide to Mass Spectrometry Validation
For researchers, scientists, and drug development professionals, the precise identification and validation of molecular interactions are paramount. Adenosine dialdehyde, a reactive molecule formed by the oxidation of adenosine, presents a potential tool for crosslinking proteins and nucleic acids. However, robust methods for validating these specific crosslinks are essential for accurate interpretation of experimental results. This guide provides a comprehensive comparison of mass spectrometry-based approaches for validating this compound crosslinks, supported by analogous experimental data and detailed protocols.
This compound, through its two aldehyde groups, can form covalent bonds with primary amines, such as those on lysine residues of proteins, effectively "trapping" interactions. This guide will delve into the mass spectrometric workflows to identify these crosslinked species, drawing parallels with the well-established use of periodate-oxidized nucleosides, which share a similar reactive dialdehyde chemistry.
Comparative Analysis of Mass Spectrometry-Based Validation
Mass spectrometry (MS) stands as the gold standard for identifying and characterizing protein crosslinks due to its high sensitivity and ability to provide precise information about the crosslinked residues. Various MS-based strategies can be employed, each with its own set of advantages and disadvantages.
| Method | Principle | Quantitative Output | Throughput | Key Advantages | Key Limitations |
| Bottom-Up Proteomics (Shotgun) | Crosslinked proteins are proteolytically digested, and the resulting peptides are analyzed by LC-MS/MS. Crosslinked peptides are identified by specialized search algorithms. | Label-free quantification (LFQ) or isotopic labeling (e.g., SILAC, TMT) can provide relative quantification of crosslinks. | High | Identifies the specific amino acid residues involved in the crosslink. | Complex data analysis; crosslinked peptides are often low in abundance. |
| Top-Down/Middle-Down Proteomics | Intact crosslinked proteins or large fragments are introduced into the mass spectrometer. Fragmentation provides information on the crosslink site. | Can provide information on stoichiometry and co-existing modifications. | Low | Provides a global view of the crosslinked complex without proteolytic digestion. | Limited by the mass and complexity of the protein complex; requires high-resolution mass spectrometry. |
| UV Crosslinking and Mass Spectrometry (for Protein-RNA) | UV irradiation induces covalent bonds between proteins and RNA. The crosslinked species are then analyzed by MS. | Quantitative analysis of crosslinked peptides can reveal changes in protein-RNA interactions. | Medium | Captures direct protein-RNA interactions at zero-length. | Can have low crosslinking efficiency and potential for UV-induced damage. |
| Chemical Crosslinking with Isotope-Labeled Crosslinkers | Isotope-labeled crosslinking reagents are used to differentiate crosslinked peptides in the mass spectrometer, facilitating their identification and quantification. | Provides accurate relative quantification of crosslinks between different states. | High | Simplifies data analysis by creating characteristic isotopic signatures for crosslinked peptides. | The crosslinker itself might influence the native conformation of the complex. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
Protocol 1: In Vitro Crosslinking with this compound and Sample Preparation for Mass Spectrometry
-
Preparation of this compound: this compound can be prepared by the periodate oxidation of adenosine. Dissolve adenosine in an appropriate buffer (e.g., sodium phosphate buffer, pH 7.0). Add a fresh solution of sodium periodate in a 1:1 molar ratio. The reaction is typically fast and can be monitored by UV-Vis spectroscopy.
-
Crosslinking Reaction: Incubate the purified protein or protein complex with the freshly prepared this compound solution. The optimal concentration of the crosslinker and incubation time should be empirically determined. A typical starting point is a 10-50 fold molar excess of the dialdehyde for 30-60 minutes at room temperature.
-
Quenching the Reaction: The crosslinking reaction can be quenched by adding a primary amine-containing reagent, such as Tris or glycine, to consume the excess aldehyde groups.
-
Sample Preparation for MS:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample using urea or guanidinium chloride. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the protein sample with a protease, such as trypsin, overnight at 37°C.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Enrichment of Crosslinked Peptides (Optional): To increase the identification rate of low-abundance crosslinked peptides, an enrichment step such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be performed.
-
Protocol 2: Mass Spectrometry Analysis and Data Interpretation
-
LC-MS/MS Analysis: Analyze the prepared peptide mixture using a high-resolution nano-liquid chromatography system coupled to a tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
-
Database Searching: Use specialized crosslinking search software (e.g., pLink, MeroX, Xi, or NuXL) to identify the crosslinked peptides from the MS/MS data. These programs can search for peptides linked by a specific mass modification corresponding to the this compound crosslinker. The search parameters should include the mass of the crosslinker and the specificities of the reacting amino acid residues (primarily lysine).
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide complementary evidence of crosslinking.
| Method | Principle | Quantitative Output | Throughput | Key Advantages | Key Limitations |
| SDS-PAGE and Western Blotting | Crosslinked protein complexes will migrate at a higher molecular weight on an SDS-PAGE gel. Western blotting can confirm the identity of the proteins in the complex. | Semi-quantitative based on band intensity. | High | Simple, widely available, and provides a quick assessment of crosslinking efficiency. | Does not identify the specific crosslink sites; can be difficult to resolve large, heterogeneous complexes. |
| Size-Exclusion Chromatography (SEC) | Crosslinked complexes will elute earlier from a size-exclusion column compared to their non-crosslinked counterparts. | Can provide information on the size and heterogeneity of the crosslinked species. | Medium | Provides information on the native size of the complex and can be used for purification. | Lower resolution than SDS-PAGE; does not identify the components of the complex. |
| CLIP-Seq (for Protein-RNA) | Crosslinking and immunoprecipitation followed by high-throughput sequencing identifies the RNA binding sites of a protein of interest. | Provides quantitative information on RNA binding. | High | Maps protein-RNA interaction sites on the RNA molecule. | Does not identify the crosslinked amino acids on the protein. |
Conclusion
Validating this compound-induced crosslinks requires a robust analytical approach, with mass spectrometry being the cornerstone for definitive identification and characterization. The methodologies outlined in this guide, particularly those analogous to the analysis of periodate-oxidized nucleoside crosslinks, provide a strong framework for researchers. By combining high-resolution mass spectrometry with specialized data analysis software, scientists can confidently identify the specific sites of crosslinking, paving the way for a deeper understanding of molecular interactions within
Unveiling Protein Dynamics: A Researcher's Guide to Adenosine Dialdehyde and Western Blot Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount. This guide provides a comprehensive comparison of using adenosine dialdehyde (AdOx) as a tool to probe protein dynamics versus traditional crosslinking methods, with a focus on analysis via Western blot.
This compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an essential enzyme in cellular methylation pathways.[1][2] Its primary role in a research setting is not as a direct protein-protein crosslinker, but as a modulator of the cellular methylome. By inhibiting SAH hydrolase, AdOx leads to the accumulation of SAH, which in turn inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation can significantly impact protein function, stability, and interactions, which can then be analyzed by techniques such as Western blotting.
Comparing Approaches: AdOx Treatment vs. Conventional Crosslinking
While traditional crosslinkers like formaldehyde and glutaraldehyde create covalent bonds to "freeze" protein interactions in place, AdOx offers a more nuanced, indirect approach to studying protein complexes and signaling pathways that are regulated by methylation.
| Feature | This compound (AdOx) Treatment | Aldehyde-Based Crosslinkers (e.g., Formaldehyde) | N-hydroxysuccinimide (NHS) Esters |
| Primary Mechanism | Inhibition of SAH hydrolase, leading to indirect inhibition of methyltransferases.[2] | Forms Schiff bases and methylene bridges between primary amines. | Reacts with primary amines to form stable amide bonds.[3] |
| Target | Cellular methylation processes. | Primary amines (e.g., lysine residues).[3] | Primary amines (e.g., lysine residues).[3] |
| Effect on Proteins | Alters protein methylation status, which can affect protein-protein interactions, localization, and stability. | Covalently links interacting proteins in close proximity.[4] | Covalently links interacting proteins. |
| Reversibility | Effects are generally reversible upon removal of AdOx. | Crosslinks can be reversed by heating.[3] | Generally irreversible. |
| Cell Permeability | Readily cell-permeable.[1] | Readily cell-permeable.[4] | Varies; some are membrane-permeable, others are not. |
| Ideal Application | Studying the role of protein methylation in cellular processes and protein interactions. | Capturing transient or weak protein-protein interactions for co-immunoprecipitation and Western blot analysis.[4][5] | Labeling and crosslinking of proteins in vitro and on the cell surface. |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound for Western Blot Analysis
This protocol outlines the general steps for treating cultured cells with AdOx to study its effects on protein methylation and expression.
Materials:
-
This compound (AdOx)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%).
-
AdOx Treatment: Prepare a stock solution of AdOx in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-50 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Remove the old medium from the cells and replace it with the AdOx-containing medium or vehicle control medium. Incubate for the desired time (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Protocol 2: Formaldehyde Crosslinking of Proteins for Western Blot Analysis
This protocol provides a general workflow for in vivo crosslinking using formaldehyde.
Materials:
-
Formaldehyde (37% solution)
-
PBS
-
Glycine
-
Cell lysis buffer
-
All other materials for Western blotting as listed in Protocol 1.
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 0.5-1%. Incubate for 10-15 minutes at room temperature.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse as described in Protocol 1.
-
Crosslink Reversal (Optional but recommended for standard Western Blot): Before loading onto the gel, add sample buffer to the lysate and heat at 95-100°C for 20-30 minutes to reverse the crosslinks.
-
Western Blotting: Proceed with the Western blotting protocol as described above.
Visualizing the Pathways and Workflows
Caption: Mechanism of this compound (AdOx) action.
Caption: General workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Methyltransferase Inhibition: A Comparative Guide to Adenosine Dialdehyde and Its Alternatives
For researchers in epigenetics, oncology, and virology, the manipulation of cellular methylation is a cornerstone of investigation. Adenosine dialdehyde (AdOx), a classical S-adenosylhomocysteine (SAH) hydrolase inhibitor, has long been a go-to tool. However, its limitations necessitate a clear-eyed view of its performance relative to other available compounds. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform your research decisions.
This compound is an adenosine analog that indirectly inhibits methyltransferases. It achieves this by irreversibly inhibiting S-adenosylhomocysteine (SAH) hydrolase, the enzyme responsible for breaking down SAH.[1][2] This leads to the accumulation of SAH, which in turn acts as a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, effectively shutting down a wide range of cellular methylation events.[1] While potent, this broad-spectrum activity is also the source of its primary limitations: potential off-target effects and cytotoxicity.[3][4]
Performance Comparison: this compound vs. Key Alternatives
To provide a clear comparison, we will focus on two major classes of alternatives: another indirect inhibitor, 3-deazaneplanocin A (DZNep), and direct inhibitors of DNA methyltransferases (DNMTs), such as Azacitidine and Decitabine.[5][6]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes the IC50 values for this compound and its alternatives across various cell lines and target enzymes. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[5]
| Inhibitor | Target | Cell Line/Enzyme | IC50 / Ki | Reference(s) |
| This compound (AdOx) | S-adenosylhomocysteine (SAH) hydrolase | SAH hydrolase | 40 nM (IC50), 3.3 nM (Ki) | [7][8] |
| C-1300 Murine Neuroblastoma | Cell Growth | 1.5 µM (IC50) | [9][10] | |
| Murine Neuroblastoma (MNB) | Cell Replication | 1.5 µM (50% inhibition) | [11] | |
| 3-Deazaneplanocin A (DZNep) | S-adenosylhomocysteine (SAH) hydrolase | - | - | [5] |
| Various Cancer Cell Lines | EZH2-mediated H3K27me3 | More pronounced effect than AdOx | [5] | |
| Azacitidine | DNA Methyltransferases (DNMTs) | - | - | [6] |
| Decitabine | DNA Methyltransferases (DNMTs) | - | - | [6] |
Cellular Effects: A Head-to-Head Comparison
| Feature | This compound (AdOx) | 3-Deazaneplanocin A (DZNep) | Azacitidine/Decitabine |
| Mechanism | Indirect, irreversible SAH hydrolase inhibitor | Indirect SAH hydrolase inhibitor | Direct DNMT inhibitors |
| Specificity | Broad-spectrum methyltransferase inhibition[12] | More pronounced effect on EZH2-mediated H3K27me3[5] | Specific to DNA methyltransferases[6] |
| Cytotoxicity | Can induce apoptosis and cell cycle arrest[3][7] | Also exhibits cytotoxicity[13] | Can induce cytotoxicity |
| Key Applications | Studying global methylation, anti-cancer and anti-viral research[1][12] | Studying specific histone methylation pathways, cancer research[5][13] | Epigenetic therapy, studying DNA methylation[6] |
| Limitations | Lack of specificity, potential for off-target effects, solubility issues[14][15] | Global histone methylation inhibitor, not selective[16] | Effects can be cell-cycle dependent |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (AdOx) or alternative inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of AdOx or the alternative compound for the desired incubation period (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (e.g., DMSO).[12]
-
After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[10]
Cell Migration Assessment: Wound Healing Assay
This method is used to assess the effect of a compound on cell migration.
Materials:
-
6-well or 12-well plates
-
Complete cell culture medium
-
This compound (AdOx) or alternative inhibitor
-
Pipette tips (e.g., p200)
Protocol:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing the desired concentration of AdOx or the alternative compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours).[12]
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.[12]
Protein Expression Analysis: Western Blot
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse treated and control cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[5]
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).[12]
Conclusion
This compound remains a valuable tool for inducing global inhibition of cellular methylation. However, its lack of specificity and potential for cytotoxicity are significant limitations. For studies requiring a more nuanced approach, particularly those focused on histone methylation, 3-deazaneplanocin A may offer a more targeted, though not entirely specific, alternative. For researchers specifically investigating the role of DNA methylation, direct DNMT inhibitors like Azacitidine and Decitabine are the more appropriate choice. Ultimately, the selection of a methyltransferase inhibitor should be guided by the specific research question, the biological system under investigation, and a thorough understanding of the compound's mechanism of action and limitations.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Adenosine Dialdehyde-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments crucial for the accurate interpretation of results from adenosine dialdehyde (AdOx)-based assays. AdOx is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, leading to the accumulation of SAH and subsequent feedback inhibition of most S-adenosylmethionine (SAM)-dependent methyltransferases.[1][2] This guide outlines detailed experimental protocols, presents quantitative data for performance comparison, and includes visualizations of key pathways and workflows to assist researchers in designing robust experiments.
Data Presentation: Quantitative Comparison of SAHH Inhibitors
The selection of an appropriate inhibitor is critical for studying methylation-dependent processes. Below is a comparison of this compound (AdOx) with another widely used SAH hydrolase inhibitor, 3-Deazaneplanocin A (DZNep).
| Compound | Target | Assay Type | IC50 / Ki | Organism/Cell Line |
| This compound (AdOx) | SAH Hydrolase | - | IC50 = 40 nM[3][4] | - |
| This compound (AdOx) | SAH Hydrolase | - | Ki = 3.3 nM[5] | - |
| 3-Deazaneplanocin A (DZNep) | SAH Hydrolase | DTNB coupled assay | IC50 = 50 nM[3] | - |
Table 1: Inhibitory Potency against SAH Hydrolase. This table compares the in vitro inhibitory potency of AdOx and DZNep against their common target, S-adenosylhomocysteine (SAH) hydrolase.
| Cell Line | Treatment | Effect on Migration | Effect on Proliferation |
| MDA-MB-231 | 20µM AdOx for 72h | Decreased | Decreased[6] |
| MCF-7 | 20µM AdOx for 72h | Decreased | Decreased[6] |
| H292 | 20µM AdOx for 72h | Decreased | Decreased[6] |
| A549 | 20µM AdOx for 72h | Decreased | No significant impact[6] |
Table 2: Effect of AdOx on Cancer Cell Migration and Proliferation. This table summarizes the phenotypic effects of AdOx treatment on various cancer cell lines.
Key Signaling Pathway and Experimental Workflow
To understand the downstream effects of AdOx and the importance of controls, it is crucial to visualize the underlying biological pathway and the experimental process.
Caption: Inhibition of the S-adenosylmethionine (SAM) cycle by AdOx.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Adenosine Dialdehyde and Other S-Adenosyl-L-Homocysteine Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of adenosine dialdehyde (AdOx) with other reagents targeting S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to SAH Hydrolase and its Inhibition
S-adenosyl-L-homocysteine (SAH) hydrolase is a key enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. SAH is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, the inhibition of SAH hydrolase leads to the accumulation of intracellular SAH, which in turn broadly inhibits cellular methylation reactions essential for various biological processes, including gene expression, signal transduction, and metabolism.[1] Inhibitors of SAH hydrolase are valuable tools for studying the role of methylation and hold therapeutic potential.[2] This guide focuses on comparing the specificity of this compound (AdOx), a widely used irreversible inhibitor, with other notable SAH hydrolase inhibitors.
Quantitative Comparison of Inhibitor Potency
The potency of various compounds against SAH hydrolase is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Lower values indicate higher potency. The following table summarizes the reported inhibitory activities of AdOx and other selected reagents. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Type | Target Organism/Enzyme Source | IC50 | Ki | Reference(s) |
| This compound (AdOx) | Irreversible | Human Recombinant SAHH | 34 nM | - | [3] |
| Bovine Liver AdoHcy Hydrolase | - | 8.39 nM | |||
| 3-Deazaadenosine (DZA) | Substrate/Inhibitor | Human Placenta AdoHcy Hydrolase | - | Potent inhibitor | [4] |
| Neplanocin A | Irreversible | Human Red Blood Cells AdoHcy Hydrolase | - | 2 nM (inactivating constant 3 nM) | |
| Bovine Liver AdoHcy Hydrolase | - | 8.39 nM | |||
| Human Placenta AdoHcy Hydrolase | Potent inhibitor | - | [4] | ||
| Aristeromycin | Inhibitor | Not specified | High inhibitory activity | - | |
| DZ2002 | Reversible | Not specified | Less potent than AdOx in inhibiting immune responses | - | [5] |
| 6'-Fluoroneplanocin A | Inhibitor | AdoHcy Hydrolase | 0.24 µM | - |
Specificity and Off-Target Effects
This compound (AdOx): AdOx is a potent irreversible inhibitor of SAH hydrolase.[5] Its primary mechanism of action is the inhibition of this enzyme, leading to global hypomethylation.[6] However, being a broad-spectrum methyltransferase inhibitor via SAH accumulation, its effects are not specific to a single methyltransferase.[7] High concentrations of AdOx can induce apoptosis and cell cycle arrest.[8]
3-Deazaadenosine (DZA): 3-Deazaadenosine is another widely studied SAH hydrolase inhibitor. Beyond its effect on SAH hydrolase, it has been shown to have dual effects on NF-κB regulation by inhibiting its transcriptional activity while promoting IκBα degradation.[9] Furthermore, studies have indicated that 3-DA can directly target and suppress MEK1/2 and IKKα/β kinase activity, suggesting potential off-target effects independent of SAH hydrolase inhibition.[9]
Neplanocin A: Neplanocin A is a potent inhibitor of SAH hydrolase.[10] However, its cytotoxicity may not solely be due to the inhibition of methylation. It can be metabolized to its 5'-triphosphate and S-adenosylmethionine analogues, which could contribute to its biological activities.[11] This suggests that its effects may not be exclusively mediated by SAH hydrolase inhibition.
DZ2002: DZ2002 is a reversible inhibitor of SAH hydrolase.[5] Experimental evidence suggests that it is significantly less toxic than irreversible inhibitors like AdOx.[5] While less potent in inhibiting some immune responses compared to AdOx, its reversibility and lower cytotoxicity present it as a promising alternative where transient inhibition is desired.[5] DZ2002 has been shown to affect antigen-presenting cell function by reducing the surface expression of glycoproteins like CD80 and CD86.[5]
Signaling Pathways and Experimental Workflows
The inhibition of SAH hydrolase by AdOx and other reagents impacts numerous cellular signaling pathways due to the widespread role of methylation.
Mechanism of Action of SAH Hydrolase Inhibitors
The primary mechanism involves the inhibition of SAH hydrolase, leading to the accumulation of SAH, which then inhibits various SAM-dependent methyltransferases. This disruption of the methylation cycle affects a multitude of downstream processes.
Caption: General mechanism of SAH hydrolase inhibitors.
Experimental Workflow for Comparing Inhibitor Specificity
A general workflow to compare the specificity of different SAH hydrolase inhibitors is outlined below. This involves both in vitro enzymatic assays and cell-based assays to assess on-target and potential off-target effects.
Caption: Workflow for comparing inhibitor specificity.
Experimental Protocols
In Vitro S-Adenosyl-L-Homocysteine (SAH) Hydrolase Inhibition Assay
This protocol is designed to determine the IC50 values of test compounds against SAH hydrolase in a purified system.
Materials:
-
Purified recombinant SAH hydrolase
-
S-Adenosyl-L-homocysteine (SAH) substrate
-
Test compounds (e.g., AdOx, DZA) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for homocysteine detection
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the SAH hydrolase enzyme.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiate the enzymatic reaction by adding the SAH substrate to all wells.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction and add DTNB solution to each well. DTNB reacts with the homocysteine produced to generate a yellow product.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds (e.g., AdOx, DZ2002)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against SAH hydrolase, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or with a vehicle control for a specific duration (e.g., 1-2 hours) in complete medium.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells using a suitable method (e.g., freeze-thaw cycles).
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature. Include an unheated control.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Perform Western blotting using a primary antibody specific for SAH hydrolase to detect the amount of soluble protein remaining at each temperature.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble SAH hydrolase against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
This compound is a potent and widely used irreversible inhibitor of SAH hydrolase. While highly effective at inhibiting its target and inducing global hypomethylation, researchers should be aware of its broad effects on all methyltransferases and potential for cytotoxicity at higher concentrations. Alternative inhibitors, such as the reversible inhibitor DZ2002, may offer advantages in terms of lower toxicity. Other compounds like 3-Deazaadenosine and Neplanocin A, while also potent, have demonstrated off-target effects that should be considered when interpreting results. The selection of an appropriate SAH hydrolase inhibitor should be guided by the specific research question, the desired duration of inhibition, and a careful consideration of the potential for off-target effects. The experimental protocols provided in this guide offer a framework for the quantitative comparison of these reagents and the validation of their target engagement in a cellular context.
References
- 1. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a methyltransferase inhibitor, induces colorectal cancer cells apoptosis by regulating PIMT:p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad-spectrum antiviral activities of neplanocin A, 3-deazaneplanocin A, and their 5'-nor derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Adenosine Dialdehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of adenosine dialdehyde, ensuring compliance and minimizing risk.
This compound, a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment.
Immediate Safety and Hazard Profile
Before handling this compound, it is important to be aware of its safety profile. The following table summarizes the hazard ratings for this compound.
| Hazard Classification | Rating | Description |
| NFPA Health Rating | 0 | No hazard beyond that of ordinary combustible material. |
| NFPA Fire Rating | 0 | Will not burn under typical fire conditions. |
| NFPA Reactivity Rating | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| HMIS Health Rating | 0 | No significant risk to health. |
| HMIS Flammability Rating | 0 | Will not burn. |
| HMIS Reactivity Rating | 0 | Normally stable. |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System[1]
Key safety considerations include:
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Decomposition can produce carbon dioxide, carbon monoxide, and nitrogen oxides.[1]
-
Personal Protective Equipment (PPE): While no special measures are required, it is always best practice to consult your institution's safety guidelines and wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.[1]
Step-by-Step Disposal Protocol
The disposal procedure for this compound depends on the quantity and form of the waste.
-
Waste Segregation and Collection:
-
Collect all waste materials contaminated with this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, and gloves).
-
Use a designated, clearly labeled waste container. The label should include the full chemical name, "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal of Small Quantities:
-
According to the Safety Data Sheet (SDS), smaller quantities of this compound can be disposed of with household waste.[1] However, it is imperative to consult and adhere to your local and institutional regulations, which may have more stringent requirements.
-
-
Disposal of Large Quantities and Uncleaned Packaging:
-
For larger quantities and uncleaned packaging, disposal must be conducted in accordance with official regulations.[1]
-
Do not allow undiluted product or large quantities to enter sewers, surface water, or ground water, as it is considered slightly hazardous for water.[1]
-
Contact your institution's EHS department to arrange for proper disposal as chemical waste.
-
-
Spill Management:
-
In the event of a spill, mechanically pick up the solid material.[1]
-
Avoid generating dust.
-
Place the spilled material into a designated container for disposal.
-
Clean the spill area thoroughly.
-
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Operational Guide for Handling Adenosine Dialdehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Adenosine dialdehyde. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as hazardous, it is recommended to follow standard laboratory practices by utilizing appropriate personal protective equipment.
| PPE Category | Recommended Equipment | Justification |
| Hand Protection | Nitrile gloves | To prevent direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields | To protect eyes from potential splashes. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
Note: The Safety Data Sheet (SDS) for this compound states that breathing equipment is not required[1].
Operational Procedures for Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Store at -20°C for long-term stability[2].
-
Keep the container tightly sealed.
Handling:
-
Preparation: Before handling, ensure you are wearing the recommended personal protective equipment (gloves, lab coat, and safety glasses)[3].
-
Weighing and Aliquoting: Conduct any weighing or aliquoting of the powdered form in a designated area, minimizing the creation of dust.
-
Solution Preparation: When preparing solutions, such as in DMSO or PBS, do so in a chemical fume hood to minimize inhalation risk and contain any potential spills[3].
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.
Emergency and First Aid Procedures
In the event of exposure, follow these first aid measures as outlined in the Safety Data Sheet[1]:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they experience any complaints, consult a doctor. |
| Skin Contact | The product is generally not irritating to the skin. In case of contact, wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist after swallowing, consult a doctor. |
No special immediate medical attention or special treatment is noted as being necessary[1].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Small Quantities: Smaller quantities of this compound may be disposed of with household waste[1].
-
Large Quantities and Contaminated Materials: For larger quantities or any contaminated labware (e.g., pipette tips, tubes), disposal must be carried out in accordance with official regulations[1].
-
Uncleaned Packaging: Uncleaned packaging should be disposed of according to official regulations[1].
-
General Guidance: Do not allow the undiluted product or large quantities of it to enter sewers, surface water, or ground water[1].
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
